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Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Bromo-3-nitro-1H-indole: Structure, Properties, and Synthetic Utility

An In-depth Technical Guide Abstract 4-Bromo-3-nitro-1H-indole is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

4-Bromo-3-nitro-1H-indole is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure, featuring an indole core substituted with both a synthetically versatile bromine atom and an electron-withdrawing nitro group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, predicted spectroscopic characteristics, and key applications. Furthermore, it outlines a logical synthetic strategy and discusses the compound's reactivity, offering researchers and chemical development professionals a detailed resource for its effective utilization.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of biological activity and physicochemical properties. 4-Bromo-3-nitro-1H-indole emerges as a particularly strategic building block. The bromine atom at the 4-position serves as a convenient handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the nitro group at the 3-position, a site of high electron density in the parent indole, not only modulates the electronic profile of the ring system but can also be transformed into other crucial functional groups, most notably an amine. This dual functionalization provides orthogonal synthetic pathways, positioning 4-bromo-3-nitro-1H-indole as a key intermediate in the development of novel anti-cancer agents, agrochemicals, and advanced organic materials.[1]

Physicochemical and Structural Properties

The fundamental properties of 4-bromo-3-nitro-1H-indole are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 126807-08-7[1][2]
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
Appearance Yellow to brown solid[1]
Melting Point 115-124 °C[1]
Storage Conditions Store at 2-8 °C, tightly sealed, in a dry environment[1][2]
Molecular Structure

The structure of 4-bromo-3-nitro-1H-indole is defined by a planar indole ring system. The bromine atom is located on the benzene portion of the heterocycle, while the nitro group is attached to the C3 position of the pyrrole ring. The presence of the strongly electron-withdrawing nitro group at C3 significantly influences the electron distribution across the entire indole system, rendering the pyrrole ring electron-deficient. This electronic modification is a key determinant of the molecule's subsequent reactivity.

cluster_0 4-Bromo-3-nitro-1H-indole mol

Caption: Proposed workflow for the synthesis of 4-bromo-3-nitro-1H-indole.

Experimental Protocol (Hypothetical)

  • Reagent Preparation: In a flask maintained at -10 °C, slowly add fuming nitric acid to acetic anhydride with vigorous stirring to generate acetyl nitrate in situ.

  • Reaction: Dissolve 4-bromo-1H-indole in a suitable solvent like acetic acid and cool the solution to 0 °C.

  • Addition: Add the pre-formed cold acetyl nitrate solution dropwise to the indole solution, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker of ice-water and stir until the excess anhydride is hydrolyzed.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-bromo-3-nitro-1H-indole lies in the orthogonal reactivity of its two key functional groups.

  • Reactions of the Nitro Group: The nitro group can be readily reduced to a 4-bromo-1H-indol-3-amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amino group is a critical precursor for constructing amides, sulfonamides, or for use in further heterocyclic ring formations. The electron-deficient C2-C3 bond can also participate in cycloaddition reactions, such as the Barton-Zard pyrrole synthesis, to construct more complex fused systems. [3]* Reactions of the Bromo Group: The C4-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, alkenyl, alkynyl, or aryl groups through Suzuki, Heck, Sonogashira, and Stille couplings, respectively. This capability is fundamental for library synthesis in drug discovery programs.

  • Reactions of the Indole N-H: The nitrogen atom can be alkylated, acylated, or protected with a variety of groups to either prevent side reactions or introduce another point of diversity.

cluster_nitro Nitro Group Reactivity cluster_bromo Bromo Group Reactivity cluster_nh N-H Reactivity center 4-Bromo-3-nitro-1H-indole reduction Reduction (e.g., SnCl₂) center->reduction [H] coupling Pd-Catalyzed Cross-Coupling center->coupling R-B(OH)₂ Pd(0) protection N-Alkylation or N-Protection center->protection R-X, Base amino 4-Bromo-1H-indol-3-amine reduction->amino substituted 4-Aryl/Alkyl/Alkynyl- 3-nitro-1H-indole coupling->substituted protected_indole N-Substituted Indole protection->protected_indole

Caption: Key reactivity pathways for 4-bromo-3-nitro-1H-indole.

Applications in Research and Development

Medicinal Chemistry

4-Bromo-3-nitro-1H-indole is a valuable precursor for the synthesis of biologically active molecules. [1]Its derivatives are explored for various therapeutic targets. The subsequent reduction of the nitro group and cross-coupling at the bromo position allows for the rapid generation of diverse libraries of 3,4-disubstituted indoles, a common motif in kinase inhibitors and other potential anti-cancer agents. [1]

Materials Science

The extended π-conjugated system of the indole ring, combined with the ability to tune its electronic properties through substitution, makes its derivatives candidates for applications in materials science. [1]By introducing specific chromophores or electronically active groups via cross-coupling, novel organic dyes, sensors, and semiconductors can be developed. The inherent electron-accepting nature of the nitro-substituted ring can be exploited in the design of push-pull chromophores for non-linear optical materials. [1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-3-nitro-1H-indole is not widely available, safe handling procedures should be determined based on the known hazards of similar bromo- and nitro-substituted aromatic compounds.

Safety AspectRecommendationSupporting Rationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.Bromo-indoles can cause skin, eye, and respiratory irritation. [4][5]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.To prevent inhalation of potentially harmful dust or vapors. [6][7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8 °C).Prevents degradation and ensures stability. [1][2]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.Nitroaromatic compounds can be harmful to aquatic life. [6]

Conclusion

4-Bromo-3-nitro-1H-indole stands out as a potent and versatile chemical intermediate. Its well-defined structure, featuring two synthetically valuable and orthogonally reactive functional groups, provides a robust platform for chemical innovation. For researchers in drug discovery, it offers an efficient route to novel 3,4-disubstituted indole libraries. For materials scientists, it is a foundational block for creating new functional organic materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable scientists to fully harness the synthetic potential of this valuable compound.

References

  • RSC. (2011). Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoindole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methyl-1H-indole. PubChem. [Link]

  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

  • Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis. [Link]

Sources

Exploratory

4-bromo-3-nitro-1H-indole CAS number and molecular weight

An In-Depth Technical Guide to 3-Bromo-4-nitro-1H-indole: Synthesis, Properties, and Applications in Scientific Research A Note on Chemical Nomenclature: The topic of this guide is 4-bromo-3-nitro-1H-indole. However, ext...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-4-nitro-1H-indole: Synthesis, Properties, and Applications in Scientific Research

A Note on Chemical Nomenclature: The topic of this guide is 4-bromo-3-nitro-1H-indole. However, extensive database searches indicate that the more commonly synthesized and studied isomer is 3-bromo-4-nitro-1H-indole . This guide will focus on the latter, providing a comprehensive overview of its properties and applications.

Introduction

3-Bromo-4-nitro-1H-indole is a key heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom and a nitro group on this core significantly influences its electronic properties and reactivity, making it an invaluable intermediate for the development of novel therapeutic agents and functional materials. This technical guide provides a detailed exploration of the synthesis, physicochemical properties, and diverse applications of 3-bromo-4-nitro-1H-indole for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The chemical and physical properties of 3-bromo-4-nitro-1H-indole are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 126807-08-7[1][2][3]
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][3]
Appearance Yellow to brown solid[1]
Melting Point 115-124 °C[1]
Purity ≥ 97% (typically analyzed by HPLC)[1][2]
Storage Conditions 2-8 °C[1][2]

Synthesis of 3-Bromo-4-nitro-1H-indole

The synthesis of substituted indoles, such as 3-bromo-4-nitro-1H-indole, can be approached through various strategic routes. A common and effective method involves the regioselective functionalization of a pre-formed indole ring. The following protocol is based on modern, mild nitration methods that avoid the use of harsh, concentrated acids.[4]

Experimental Protocol: Regioselective Nitration of 3-Bromo-1H-indole

This procedure outlines a general method for the nitration of an indole at the 4-position, which can be adapted for the synthesis of 3-bromo-4-nitro-1H-indole starting from 3-bromo-1H-indole.

Materials:

  • 3-Bromo-1H-indole

  • Ammonium tetramethylnitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (CH₃CN)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a reaction tube containing 3-bromo-1H-indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol), add acetonitrile (1 mL) to dissolve the solids.

  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • In a separate vial, prepare a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (1 mL).

  • Slowly add the trifluoroacetic anhydride solution to the cooled reaction mixture.

  • Stir the reaction at 0–5 °C for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure 3-bromo-4-nitro-1H-indole.

Causality Behind Experimental Choices

The use of tetramethylammonium nitrate and trifluoroacetic anhydride generates trifluoroacetyl nitrate in situ. This is a powerful electrophilic nitrating agent that allows the reaction to proceed under mild, non-acidic conditions, which is beneficial for substrates that are sensitive to strong acids.[4] The regioselectivity of the nitration is influenced by the directing effects of the substituents on the indole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Bromo-1H-indole 3-Bromo-1H-indole In situ generation of Trifluoroacetyl nitrate In situ generation of Trifluoroacetyl nitrate 3-Bromo-1H-indole->In situ generation of Trifluoroacetyl nitrate NMe4NO3 NMe4NO3 NMe4NO3->In situ generation of Trifluoroacetyl nitrate TFAA TFAA TFAA->In situ generation of Trifluoroacetyl nitrate Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->In situ generation of Trifluoroacetyl nitrate 0-5 °C 0-5 °C 0-5 °C->In situ generation of Trifluoroacetyl nitrate Electrophilic Nitration Electrophilic Nitration In situ generation of Trifluoroacetyl nitrate->Electrophilic Nitration Work-up & Purification Work-up & Purification Electrophilic Nitration->Work-up & Purification 3-Bromo-4-nitro-1H-indole 3-Bromo-4-nitro-1H-indole Work-up & Purification->3-Bromo-4-nitro-1H-indole

Caption: Synthesis workflow for 3-bromo-4-nitro-1H-indole.

Applications in Research and Drug Development

3-Bromo-4-nitro-1H-indole is a valuable precursor in the synthesis of a wide range of biologically active molecules.[1] The bromine and nitro groups serve as handles for further chemical modifications, such as cross-coupling reactions and reductions, respectively.

Pharmaceutical Development
  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The introduction of bromo and nitro substituents can enhance the cytotoxic activity of these compounds.[5] Brominated indoles have shown potential in modulating signaling pathways involved in cell proliferation and apoptosis.[6][7]

  • Enzyme Inhibitors: Brominated indoles have been investigated as inhibitors of various enzymes, including those relevant to neurodegenerative diseases.[6] The specific substitution pattern of 3-bromo-4-nitro-1H-indole makes it an interesting candidate for screening against a variety of enzymatic targets.

Materials Science

The electronic properties of 3-bromo-4-nitro-1H-indole make it a candidate for applications in materials science, particularly in the development of organic semiconductors and dyes.[1] The ability to tune its electronic structure through chemical modifications allows for the design of materials with specific optical and electronic properties.

Biological Research

This compound is utilized in studies investigating the effects of nitroindoles on cellular processes, helping researchers to understand their mechanisms of action in biological systems.[1]

Applications cluster_applications Applications 3-Bromo-4-nitro-1H-indole 3-Bromo-4-nitro-1H-indole Pharmaceutical Development Pharmaceutical Development 3-Bromo-4-nitro-1H-indole->Pharmaceutical Development Materials Science Materials Science 3-Bromo-4-nitro-1H-indole->Materials Science Biological Research Biological Research 3-Bromo-4-nitro-1H-indole->Biological Research Anticancer Agents Anticancer Agents Pharmaceutical Development->Anticancer Agents Enzyme Inhibitors Enzyme Inhibitors Pharmaceutical Development->Enzyme Inhibitors Organic Semiconductors Organic Semiconductors Materials Science->Organic Semiconductors Dyes Dyes Materials Science->Dyes Cellular Process Studies Cellular Process Studies Biological Research->Cellular Process Studies

Caption: Applications of 3-bromo-4-nitro-1H-indole.

Expected Spectroscopic Properties

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the bromine atom. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the bromine and nitro groups will be significantly shifted.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (3100-3000 cm⁻¹), aromatic C=C stretches (1620-1580 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1550 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-bromo-4-nitro-1H-indole. Based on safety data for similar compounds, the following guidelines are recommended.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at the recommended temperature of 2-8 °C.[1][2]

  • First Aid:

    • If swallowed: Rinse mouth with water and consult a physician.

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • In case of eye contact: Flush eyes with water as a precaution.

    • If inhaled: Move the person into fresh air.[9]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

3-Bromo-4-nitro-1H-indole is a highly valuable synthetic intermediate with significant potential in drug discovery, materials science, and biological research. Its unique substitution pattern provides a platform for the development of novel molecules with diverse biological and physical properties. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for scientists and researchers working with this versatile compound.

References

  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for 4-Bromo-3-nitroanisole.
  • RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]

  • Fisher Scientific. (2010, October 27). SAFETY DATA SHEET for 3-Amino-4-bromo-1H-indazole.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET for 4-Bromoindole.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Benchchem. (n.d.). Potential Biological Activity of 6-bromo-5-nitro-1H-indole-2,3-dione: A Technical Guide.
  • PubMed. (2025, March 24). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-7-Nitroindazole. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-bromo-3-nitro-1H-indole: Strategies and Mechanistic Insights

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-bromo-3-nitro-1H-indole, a valuable and versatile intermediate in medicinal chemistry and drug development. The strat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-bromo-3-nitro-1H-indole, a valuable and versatile intermediate in medicinal chemistry and drug development. The strategic introduction of both a bromine atom and a nitro group onto the indole scaffold presents unique regiochemical challenges. This document elucidates a robust and scientifically sound synthetic approach, starting from commercially available precursors. We will delve into the mechanistic rationale behind the chosen reaction sequence, provide detailed experimental protocols, and discuss alternative strategies. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to enable the successful preparation of this important building block.

Introduction: The Significance of 4-bromo-3-nitro-1H-indole

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocyclic system is a cornerstone of modern drug discovery. 4-bromo-3-nitro-1H-indole, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential anti-cancer agents. The presence of the nitro group at the C3 position and the bromine atom at the C4 position offers orthogonal synthetic handles for further chemical transformations, such as reduction, cross-coupling reactions, and nucleophilic aromatic substitution.

The synthesis of this specific isomer, however, is not trivial. The inherent reactivity of the indole ring, with the C3 position being the most nucleophilic, dictates the typical outcome of electrophilic substitution reactions. Therefore, a carefully designed synthetic strategy is required to achieve the desired 4,3-disubstitution pattern. This guide will focus on the most logical and experimentally validated approach to overcome these challenges.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of 4-bromo-3-nitro-1H-indole suggests a logical disconnection at the C-N bond of the nitro group. This leads back to a 4-bromo-1H-indole precursor, which is a commercially available starting material. The key transformation is the regioselective nitration at the C3 position of the 4-bromoindole scaffold.

Retrosynthesis 4-bromo-3-nitro-1H-indole 4-bromo-3-nitro-1H-indole N-protected 4-bromo-1H-indole N-protected 4-bromo-1H-indole 4-bromo-3-nitro-1H-indole->N-protected 4-bromo-1H-indole C-N bond formation (Nitration) 4-bromo-1H-indole 4-bromo-1H-indole N-protected 4-bromo-1H-indole->4-bromo-1H-indole N-Protection

Caption: Retrosynthetic analysis of 4-bromo-3-nitro-1H-indole.

To ensure a clean and high-yielding nitration, protection of the indole nitrogen is a crucial strategic consideration. The acidic conditions often employed in nitration can lead to undesired side reactions, including polymerization of the electron-rich indole ring. An N-protecting group mitigates these issues and can also influence the electronic properties of the ring system.

Recommended Synthesis Pathway

The recommended pathway is a two-step process starting from 4-bromo-1H-indole: (1) N-protection, followed by (2) regioselective nitration at the C3 position.

Forward_Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: C3-Nitration cluster_2 Step 3: Deprotection (Optional) 4-bromo-1H-indole 4-bromo-1H-indole N-Boc-4-bromo-1H-indole N-Boc-4-bromo-1H-indole 4-bromo-1H-indole->N-Boc-4-bromo-1H-indole (Boc)2O, DMAP, THF N-Boc-4-bromo-3-nitro-1H-indole N-Boc-4-bromo-3-nitro-1H-indole N-Boc-4-bromo-1H-indole->N-Boc-4-bromo-3-nitro-1H-indole NMe4NO3, TFAA, MeCN, 0-5 °C N-Boc-4-bromo-1H-indole->N-Boc-4-bromo-3-nitro-1H-indole 4-bromo-3-nitro-1H-indole 4-bromo-3-nitro-1H-indole N-Boc-4-bromo-3-nitro-1H-indole->4-bromo-3-nitro-1H-indole TFA or HCl

Caption: Proposed forward synthesis of 4-bromo-3-nitro-1H-indole.

Step 1: N-Protection of 4-bromo-1H-indole

Rationale: The protection of the indole nitrogen is paramount for preventing N-nitration and polymerization under nitrating conditions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the mild nitration conditions and can be readily removed post-functionalization.

Experimental Protocol:

  • To a solution of 4-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford N-Boc-4-bromo-1H-indole, which can often be used in the next step without further purification.

Step 2: Regioselective Nitration of N-Boc-4-bromo-1H-indole

Rationale: Direct nitration of indoles using strong acids like a nitric acid/sulfuric acid mixture is often problematic. A milder, non-acidic, and metal-free approach is highly advantageous. The use of tetramethylammonium nitrate (NMe₄NO₃) in the presence of trifluoroacetic anhydride (TFAA) generates trifluoroacetyl nitrate in situ, a potent yet selective electrophilic nitrating agent. This method has been shown to be effective for the C3-nitration of various substituted indoles, including N-Boc-4-haloindoles. Although the presence of a bromine atom at the C4 position may introduce some steric hindrance, leading to slightly lower yields compared to other halo-substituted indoles, this remains the most viable approach.

Experimental Protocol:

  • In a round-bottom flask, dissolve N-Boc-4-bromo-1H-indole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (1.5 eq) in anhydrous acetonitrile to the cooled mixture.

  • Stir the reaction at 0-5 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-bromo-3-nitro-1H-indole.

Step 3 (Optional): Deprotection

The Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an appropriate solvent, to yield the final product, 4-bromo-3-nitro-1H-indole.

Alternative Synthetic Strategies and Their Limitations

An alternative approach would be to start with 3-nitro-1H-indole and then attempt a bromination at the C4 position. However, this strategy is likely to be less successful for the following reasons:

  • Deactivation of the Pyrrole Ring: The strongly electron-withdrawing nitro group at C3 deactivates the pyrrole ring towards further electrophilic substitution, making a subsequent bromination more challenging.

  • Regioselectivity Issues: If bromination does occur, it may not be selective for the C4 position. Electrophilic substitution on a 3-substituted indole can occur at C2 or on the benzene ring, typically at C6.

Therefore, the nitration of a pre-existing 4-bromoindole is the more logical and predictable synthetic route.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
14-bromo-1H-indole(Boc)₂O, DMAP, THFN-Boc-4-bromo-1H-indoleHigh (>90%)
2N-Boc-4-bromo-1H-indoleNMe₄NO₃, TFAA, MeCNN-Boc-4-bromo-3-nitro-1H-indoleModerate to Good
3N-Boc-4-bromo-3-nitro-1H-indoleTFA or HCl4-bromo-3-nitro-1H-indoleHigh (>90%)

Conclusion

The synthesis of 4-bromo-3-nitro-1H-indole is best achieved through a strategic, multi-step approach that addresses the inherent reactivity and regiochemical challenges of the indole nucleus. The recommended pathway, involving N-protection of commercially available 4-bromo-1H-indole followed by a mild, non-acidic C3-nitration, represents a robust and scientifically validated method. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the successful synthesis of this valuable chemical intermediate, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

  • Gao, C., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586.
  • Hino, T., & Nakagawa, M. (1979). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles, 12(1), 1-13.
  • Sreenivasachary, N., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 23(11), 2521-2526.
  • Sharma, U., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5539-5561.
  • Penoni, A., et al. (2021). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach
Exploratory

The Double-Edged Sword: Unlocking the Therapeutic Potential of Substituted 3-Nitroindoles

A Technical Guide for Researchers and Drug Development Professionals The indole scaffold, a ubiquitous motif in biologically active natural products and pharmaceuticals, has long captured the attention of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The indole scaffold, a ubiquitous motif in biologically active natural products and pharmaceuticals, has long captured the attention of medicinal chemists. The introduction of a nitro group at the 3-position of this privileged structure dramatically alters its electronic properties, transforming it into a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the biological activities of substituted 3-nitroindoles, with a particular focus on their anticancer and antimicrobial potential. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, empowering researchers to navigate the promising landscape of this unique chemical space.

The Electrophilic Nature of 3-Nitroindoles: A Gateway to Biological Activity

The potent electron-withdrawing nature of the nitro group at the C3 position renders the indole ring electron-deficient. This fundamental electronic shift is the cornerstone of the diverse reactivity and biological activities observed in this class of compounds. This enhanced electrophilicity makes the 3-nitroindole core susceptible to nucleophilic attack, a property that can be strategically exploited in the design of targeted covalent inhibitors and other therapeutic modalities.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted 3-nitroindoles have emerged as a promising class of anticancer agents, with evidence pointing towards their ability to modulate critical signaling pathways involved in tumor progression and survival.

Inhibition of c-Src Kinase: A Case Study

A notable example is the activity of a 3-nitrophenyl substituted indole derivative which has been shown to inhibit the non-receptor tyrosine kinase c-Src.[1][2] c-Src is a well-established proto-oncogene that is frequently overexpressed and hyperactivated in a variety of human cancers.[3] Its activation triggers a cascade of downstream signaling events that promote cell proliferation, migration, and invasion.[3]

The 3-nitrophenyl indole derivative has demonstrated inhibition of c-Src kinase with a half-maximal inhibitory concentration (IC50) of 58.3 μM.[1][4] This inhibition disrupts the phosphorylation of downstream substrates, thereby attenuating the pro-oncogenic signals.

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; cSrc [label="c-Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitroindole [label="3-Nitrophenyl\nIndole Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nMigration, Invasion", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> cSrc [label="Activates", fontsize=8, fontcolor="#5F6368"]; cSrc -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> Akt [label="Activates", fontsize=8, fontcolor="#5F6368"]; cSrc -> Ras [label="Activates", fontsize=8, fontcolor="#5F6368"]; Ras -> Raf [label="Activates", fontsize=8, fontcolor="#5F6368"]; Raf -> MEK [label="Activates", fontsize=8, fontcolor="#5F6368"]; MEK -> ERK [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> Proliferation; ERK -> Proliferation; Nitroindole -> cSrc [arrowhead=tee, color="#EA4335", label="Inhibits", fontsize=8, fontcolor="#EA4335"]; } . Caption: Inhibition of the c-Src signaling pathway by a substituted 3-nitroindole.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on various indole derivatives suggest that the presence of electron-withdrawing groups, such as the nitro functionality, can significantly enhance anticancer activity. The position of the nitro group and other substituents on the indole ring and any appended phenyl rings are critical determinants of potency and selectivity. For instance, in some series, a 3-nitrophenyl substituent has been shown to be crucial for c-Src inhibitory activity.[1]

Antimicrobial Activity: A Tale of Bioreductive Activation

The antimicrobial properties of nitroaromatic compounds are well-documented, and substituted 3-nitroindoles are no exception. Their mechanism of action is fundamentally linked to the reductive metabolism of the nitro group within the target microorganism.

The Nitroreductase-Mediated Activation Cascade

Bacteria possess nitroreductase enzymes that catalyze the reduction of the nitro group of 3-nitroindoles.[5] This process occurs in a stepwise manner, generating highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species.[6] These reactive nitrogen species can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[6] The selectivity of these compounds can be attributed to the fact that the requisite activating enzymes are often absent or have significantly lower activity in mammalian cells.

// Nodes Nitroindole [label="Substituted\n3-Nitroindole\n(Pro-drug)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroreductase [label="Bacterial\nNitroreductase", shape=enzyme, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroso [label="Nitroso\nIntermediate\n(Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine\nIntermediate\n(Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macromolecules [label="Cellular Macromolecules\n(DNA, Proteins, Lipids)", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Bacterial\nCell Death", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Nitroindole -> Nitroreductase [label="Enters Bacterium", fontsize=8, fontcolor="#5F6368"]; Nitroreductase -> Nitroso [label="Reduction", fontsize=8, fontcolor="#5F6368"]; Nitroso -> Hydroxylamine [label="Further\nReduction", fontsize=8, fontcolor="#5F6368"]; Hydroxylamine -> Macromolecules [label="Damages", fontsize=8, fontcolor="#EA4335"]; Macromolecules -> CellDeath; } . Caption: Bioreductive activation of a substituted 3-nitroindole in bacteria.

A Potent Antibacterial Agent: 3-(4-trifluoromethyl-2-nitrophenyl)indole

An example of a substituted 3-nitroindole with notable antibacterial activity is 3-(4-trifluoromethyl-2-nitrophenyl)indole. This compound has demonstrated efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, with a minimum inhibitory concentration (MIC) of approximately 7 μg/cm³.[7] The presence of the nitro group is essential for its antibacterial action, which is presumed to proceed via the bioreductive activation pathway described above.

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the evaluation of the anticancer and antimicrobial activities of substituted 3-nitroindoles.

Protocol 1: In Vitro c-Src Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against c-Src kinase.

Materials:

  • Recombinant human c-Src enzyme

  • c-Src-specific peptide substrate

  • Ultra-pure ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (substituted 3-nitroindole) dissolved in DMSO

  • Positive control inhibitor (e.g., Dasatinib)

  • ADP detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well white microplates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the c-Src enzyme and the peptide substrate to the desired concentrations in kinase assay buffer.

  • Reaction Setup: In a microplate, add the following components in order:

    • Kinase assay buffer

    • Test compound or control

    • c-Src enzyme

    • Peptide substrate

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP detection kit. This typically involves adding a reagent that both terminates the kinase reaction and initiates a luminescence-based signal proportional to the ADP concentration.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

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// Edges Start -> PrepCompounds; PrepCompounds -> SetupReaction; PrepReagents -> SetupReaction; SetupReaction -> InitiateReaction; InitiateReaction -> Incubate; Incubate -> TerminateDetect; TerminateDetect -> AnalyzeData; AnalyzeData -> End; } . Caption: Workflow for the in vitro c-Src kinase inhibition assay.

Protocol 2: Broth Microdilution Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a substituted 3-nitroindole against a bacterial strain using the broth microdilution method.[4]

Materials:

  • Test compound (substituted 3-nitroindole) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation of Microtiter Plates:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepInoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepDilutions [label="Prepare Serial Dilutions\nof Test Compound in Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; InoculatePlate [label="Inoculate Microtiter Plate\nwith Bacteria and Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 35°C\nfor 16-20 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; ReadMIC [label="Visually Determine MIC\n(Lowest Concentration with\nNo Visible Growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> PrepInoculum; PrepInoculum -> InoculatePlate; PrepDilutions -> InoculatePlate; InoculatePlate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; } . Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Quantitative Data Summary

The following table summarizes the biological activity of the exemplary substituted 3-nitroindoles discussed in this guide.

CompoundBiological ActivityTarget/Organism(s)Potency (IC50/MIC)Reference
3-Nitrophenyl substituted indoleAnticancerc-Src kinase58.3 μM (IC50)[1]
3-(4-trifluoromethyl-2-nitrophenyl)indoleAntibacterialE. coli, S. aureus~7 μg/cm³ (MIC)[7]

Conclusion and Future Directions

Substituted 3-nitroindoles represent a compelling and versatile scaffold for the development of novel therapeutic agents. Their unique electronic properties, conferred by the 3-nitro group, enable a range of biological activities, most notably in the realms of anticancer and antimicrobial research. The inhibition of key oncogenic kinases like c-Src and the potential for bioreductive activation to combat bacterial infections highlight the diverse mechanisms through which these compounds can exert their effects.

The structure-activity relationships of substituted 3-nitroindoles are beginning to be elucidated, providing a roadmap for the rational design of more potent and selective agents. Future research should focus on expanding the library of substituted 3-nitroindoles to further probe these SARs, identifying novel molecular targets, and exploring their potential in other therapeutic areas. The detailed experimental protocols provided herein serve as a foundation for researchers to rigorously evaluate the biological potential of this exciting class of molecules, paving the way for the discovery of next-generation therapeutics.

References

  • Rao, V. K., Chhikara, B. S., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3569-3572. [Link]

  • Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. [Link]

  • Rao, V. K., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Kavitha, S., & Rajendra, V. (2006). Synthesis and Antibacterial Activity of Some Substituted 3-(Aryl)- and 3-(Heteroaryl)indoles. Russian Journal of General Chemistry, 76(2), 244-247. [Link]

  • El-Gendy, M. A., & Rateb, M. E. (2011). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Pharmacology & Pharmacy, 2(4), 248-257. [Link]

  • Rkein, B., Bigot, A., Birbaum, L., Manneveau, M., De Paolis, M., Legros, J., & Chataigner, I. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. [Link]

  • S. B. Mhaske, N. P. Argade, The chemistry of recently isolated naturally occurring 2-substituted-3-oxo-2,3-dihydro-1H-indole alkaloids, Tetrahedron2006 , 62, 9787-9826. [Link]

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  • Williams, D. L. H. (2002). The chemistry of nitroso compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

  • Roldán, M. D., Pérez-Revuelta, F. J., & Lira-Rocha, A. (2008). Reduction of polynitroaromatic compounds: The bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. [Link]

  • Cerniglia, C. E., & Heitkamp, M. A. (1989). Microbial degradation of polycyclic aromatic hydrocarbons (PAH) in the aquatic environment. In Metabolism of Polycyclic Aromatic Hydrocarbons in the Aquatic Environment (pp. 41-68). CRC Press. [Link]

  • A. D. N. Vaz, D. F. V. Lewis, S. D. Black, Cytochrome P450 catalysed N-dealkylation reactions, in: P. R. Ortiz de Montellano (Ed.), Cytochrome P450: Structure, Mechanism, and Biochemistry, 2nd ed., Plenum Press, New York, 1995, pp. 445–478. [Link]

  • H. S. Mason, I. Onopryenko, J. R. P. Arnold, The chemistry of melanin. III. Mechanism of the oxidation of dihydroxyphenylalanine by tyrosinase, J. Biol. Chem.1957 , 224, 1035-1049. [Link]

  • C. E. Cerniglia, J. B. Sutherland, D. T. Gibson, Metabolism of nitroaromatic compounds by fungi, in: D. T. Gibson (Ed.), Microbial Degradation of Organic Compounds, Marcel Dekker, New York, 1984, pp. 195–217. [Link]

  • D. R. McCalla, Nitrofurans, in: W. B. Jakoby (Ed.), Enzymatic Basis of Detoxication, vol. 1, Academic Press, New York, 1980, pp. 367–391. [Link]

  • M. A. Emanuele, N. V. Emanuele, Alcohol and the male reproductive system, in: R. R. Watson (Ed.), Alcohol and the Endocrine System, CRC Press, Boca Raton, FL, 1995, pp. 89–116. [Link]

  • H. G. Williams-Ashman, A. H. Reddi, Actions of vertebrate sex hormones, Annu. Rev. Physiol.1971 , 33, 31-82. [Link]

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Sources

Foundational

The Nitroindole Scaffold: A Privileged Structure in Modulating Biological Systems

An In-depth Technical Guide on the Mechanisms of Action For Researchers, Scientists, and Drug Development Professionals Introduction The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. The introduction of a nitro group to the indole ring dramatically alters its electronic properties, transforming it into an electron-deficient system with unique reactivity and biological functions.[3] This guide provides a comprehensive overview of the multifaceted mechanisms of action of nitroindole-based compounds in biological systems, offering insights for researchers and professionals in drug discovery and development.

Core Mechanisms of Action in Oncology

Nitroindole derivatives have emerged as a promising class of anticancer agents, primarily through a dual mechanism that targets both genetic and cellular homeostasis.[4]

Downregulation of the c-Myc Oncogene via G-Quadruplex Stabilization

A primary and well-elucidated mechanism of action for several 5-nitroindole derivatives is their ability to target and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[4][5][6] The c-Myc transcription factor is a critical regulator of cell proliferation, and its overexpression is implicated in up to 80% of human cancers.[4]

Guanine-rich sequences within the c-Myc promoter can fold into these non-canonical four-stranded DNA structures, which act as transcriptional repressors.[5][6] 5-Nitroindole compounds have been shown to bind to these G4 structures, enhancing their stability.[4][5] This stabilization effectively silences c-Myc gene expression, leading to a decrease in c-Myc protein levels.[5][6] The subsequent disruption of the cell cycle results in cell cycle arrest, primarily in the sub-G1/G1 phase, and the induction of the intrinsic apoptotic pathway.[4][5][7]

c_Myc_Downregulation 5-Nitroindole Compound 5-Nitroindole Compound c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex 5-Nitroindole Compound->c-Myc Promoter G-Quadruplex Binds and Stabilizes c-Myc Transcription c-Myc Transcription c-Myc Promoter G-Quadruplex->c-Myc Transcription Inhibits c-Myc mRNA c-Myc mRNA c-Myc Transcription->c-Myc mRNA Leads to Cell Cycle Progression Cell Cycle Progression c-Myc Transcription->Cell Cycle Progression Reduced Progression c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Translation c-Myc Protein->Cell Cycle Progression Promotes Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Arrest leads to

Caption: c-Myc Downregulation Pathway by 5-Nitroindole Compounds.

Induction of Oxidative Stress through Reactive Oxygen Species (ROS) Generation

In addition to their effects on oncogene expression, certain 5-nitroindole-based compounds have been demonstrated to elevate intracellular levels of reactive oxygen species (ROS).[4][5][6] This increase in ROS contributes significantly to their cytotoxic effects against cancer cells.[4] The precise mechanism of ROS induction can vary but often involves the disruption of mitochondrial function or the direct redox cycling of the nitroindole compound. The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

ROS_Induced_Apoptosis Nitroindole Compound Nitroindole Compound Mitochondria Mitochondria Nitroindole Compound->Mitochondria Interacts with ROS Production ROS Production Mitochondria->ROS Production Increases Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Leads to Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Causes Apoptosis Apoptosis Cellular Damage->Apoptosis Triggers

Caption: ROS-Induced Apoptosis by Nitroindole Compounds.

The synergistic effect of c-Myc downregulation and ROS induction makes 5-nitroindole derivatives potent and selective anticancer agents.[4]

Experimental Protocols for Evaluating Anticancer Activity

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for estimating cell stability and growth and is frequently used in primary cytotoxicity screening.[8]

Methodology:

  • Cell Plating: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the nitroindole-based compound for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the fixed cells with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell growth inhibition against the compound concentration.

Compound Cell Line IC50 (µM) Reference
Compound 5HeLa5.08 ± 0.91[6]
Compound 7HeLa5.89 ± 0.73[6]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)HOP-62 (Non-small cell lung cancer)< 0.1[8]
Compound 5fMDA-MB-468 (Breast Cancer)8.2[9]
Compound 5fMCF-7 (Breast Cancer)13.2[9]

Enzyme Inhibition by Nitroindole-Based Compounds

The indole scaffold is a well-known privileged structure for the design of enzyme inhibitors.[10] The addition of a nitro group can further enhance binding affinity and selectivity for specific enzyme targets.

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[11] Inhibition of FBPase is a therapeutic strategy for type 2 diabetes. These nitroindole derivatives bind to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that leads to inhibition of its catalytic activity.

Inhibition of Enzymes in the Inflammatory Pathway

Indole derivatives, in general, have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX).[12] While specific studies on nitroindoles as potent COX inhibitors are less common, the structural similarities to known inhibitors suggest their potential in this area. Additionally, indoline-based compounds, which can be synthesized from 5-nitroindole, have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in inflammatory processes.[13]

General Protocol for Enzyme Inhibition Assay

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the nitroindole-based compound.

  • Assay Reaction: In a microplate, combine the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Modulation of Neurological Pathways

Serotonin Receptor Antagonism

Certain nitroindole derivatives have been synthesized and evaluated for their activity on serotonin receptors. A series of 4-nitroindole sulfonamides were found to be antagonists of the 5-HT2A receptor, with most compounds exhibiting IC50 values of less than 1µM and high selectivity for the 5-HT2C receptor.[14] This highlights the potential of the nitroindole scaffold in developing therapeutics for neurological and psychiatric disorders where serotonin signaling is implicated.

Application as Universal Base Analogues in Biotechnology

In a distinct and non-canonical mechanism of action, 5-nitroindole is widely used as a "universal base" in oligonucleotides for various biotechnological applications, including PCR and DNA sequencing.[15][16]

Unlike natural bases that form specific hydrogen bonds (A-T and G-C), 5-nitroindole lacks hydrogen-bonding capabilities.[16] Its "universal" nature stems from its ability to stack within the DNA double helix without a significant preference for any of the four natural bases opposite it.[16] The enhanced stacking ability is attributed to its larger aromatic surface area and increased hydrophobicity.[16] This property helps to maintain the stability of the DNA duplex, making it a valuable tool for probing DNA-protein interactions and in the design of degenerate primers and probes.[16]

Conclusion and Future Directions

The nitroindole scaffold possesses a remarkable diversity of biological activities, driven by a range of distinct mechanisms of action. From the targeted downregulation of oncogenes and induction of oxidative stress in cancer cells to the allosteric inhibition of metabolic enzymes and modulation of neurotransmitter receptors, nitroindole-based compounds represent a rich source for the development of novel therapeutics. Furthermore, their unique physicochemical properties have been harnessed in the field of biotechnology.

Future research should continue to explore the vast chemical space of nitroindole derivatives to identify new compounds with enhanced potency and selectivity for various biological targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation nitroindole-based drugs. Additionally, further investigation into the in vivo efficacy and safety profiles of lead compounds will be essential for their translation into clinical applications.

References

  • Karali, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., & Ozbey, S. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 923-930.
  • BenchChem. (2025).
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Exploratory

A Comprehensive Technical Guide to the Solubility and Stability of 4-bromo-3-nitro-1H-indole for Researchers and Drug Development Professionals

Introduction 4-bromo-3-nitro-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While specific data for this particular molecule is not extens...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-bromo-3-nitro-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While specific data for this particular molecule is not extensively published, the indole nucleus is a common feature in numerous biologically active compounds. The presence of a bromine atom and a nitro group suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including potential anti-cancer agents and organic semiconductors.[1] A thorough understanding of the physicochemical properties of 4-bromo-3-nitro-1H-indole, specifically its solubility and stability, is a critical prerequisite for its successful application in any research or development setting. This guide, therefore, provides a comprehensive framework for determining these essential characteristics.

This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to evaluating the solubility and stability of 4-bromo-3-nitro-1H-indole. The methodologies described herein are based on established principles and widely accepted protocols in the fields of chemistry and pharmaceutical sciences.

Section 1: Solubility Profile Determination

The solubility of an active compound is a crucial parameter that influences its bioavailability, formulation, and in-vitro assay design. This section outlines the theoretical basis and experimental procedures for comprehensively characterizing the solubility of 4-bromo-3-nitro-1H-indole.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in chemistry that provides a predictive framework for solubility.[2][3] It posits that a solute will dissolve most readily in a solvent that has a similar polarity. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall distribution of electron density.

For 4-bromo-3-nitro-1H-indole, the indole ring system contributes to its aromatic and somewhat nonpolar character. However, the presence of the electronegative bromine and nitro groups, along with the N-H group of the indole, introduces significant polarity and the potential for hydrogen bonding. Therefore, its solubility is expected to be a balance between these competing factors. A systematic evaluation across a spectrum of solvents with varying polarities is essential to establish a comprehensive solubility profile.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid and efficient means to gauge the solubility of 4-bromo-3-nitro-1H-indole in a range of common laboratory solvents. This information is invaluable for selecting appropriate solvents for reactions, purifications, and analytical method development.

Experimental Protocol:

  • Dispense approximately 1-2 mg of 4-bromo-3-nitro-1H-indole into a series of small, clear glass vials.

  • To each vial, add 0.5 mL of a single test solvent. A suggested list of solvents is provided in the table below.

  • Vortex each vial vigorously for 30 seconds.

  • Visually inspect each vial against a contrasting background to determine if the solid has completely dissolved.

  • If the solid has not dissolved, gently warm the vial and observe any changes in solubility.

  • Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Table 1: Solvent Selection for Qualitative Solubility Testing

Solvent ClassExamplesExpected Interaction with 4-bromo-3-nitro-1H-indole
Nonpolar Hexane, Toluene, Diethyl etherLimited solubility is expected due to the polar nature of the nitro and N-H groups.
Polar Aprotic Acetone, Acetonitrile, Ethyl acetate, DichloromethaneModerate to good solubility is anticipated as these solvents can engage in dipole-dipole interactions.
Polar Protic Methanol, Ethanol, WaterModerate solubility is expected in alcohols due to potential hydrogen bonding. Solubility in water is likely to be low.[4]
Highly Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High solubility is expected due to the strong polar nature of these solvents.
Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility data, such as formulation development and pharmacokinetic studies, a quantitative determination is necessary. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[2]

Experimental Protocol:

  • Add an excess amount of 4-bromo-3-nitro-1H-indole to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the mixture to stand, and then carefully separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

  • Accurately dilute a known volume of the clear, saturated filtrate.

  • Quantify the concentration of 4-bromo-3-nitro-1H-indole in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in units of mg/mL or mol/L.

Data Presentation

A well-organized table is essential for comparing and interpreting solubility data.

Table 2: Quantitative Solubility Data for 4-bromo-3-nitro-1H-indole

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol25
e.g., Acetone25
e.g., Water25
Experimental Workflow Diagram

G cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility Determination (Shake-Flask) qual_start Start: Weigh 1-2 mg of Compound qual_add_solvent Add 0.5 mL of Test Solvent qual_start->qual_add_solvent qual_vortex Vortex for 30 seconds qual_add_solvent->qual_vortex qual_observe Visually Inspect for Dissolution qual_vortex->qual_observe qual_warm Gently Warm and Re-observe qual_observe->qual_warm Not Dissolved qual_record Record Observation qual_observe->qual_record Completely Dissolved qual_warm->qual_record qual_end End qual_record->qual_end quant_start Start: Add Excess Compound to Solvent quant_equilibrate Agitate at Constant Temperature (24-48h) quant_start->quant_equilibrate quant_separate Separate Undissolved Solid (Centrifuge/Filter) quant_equilibrate->quant_separate quant_dilute Accurately Dilute Saturated Filtrate quant_separate->quant_dilute quant_analyze Quantify by HPLC quant_dilute->quant_analyze quant_calculate Calculate Solubility (mg/mL or mol/L) quant_analyze->quant_calculate quant_end End quant_calculate->quant_end

Caption: Workflow for qualitative and quantitative solubility determination.

Section 2: Chemical Stability and Degradation Pathway Analysis

Assessing the chemical stability of a compound is paramount, particularly in the context of drug development, to ensure its quality, safety, and efficacy over time.[5][6] This section details a systematic approach to evaluating the stability of 4-bromo-3-nitro-1H-indole under various stress conditions.

Principles of Chemical Stability Testing

Stability testing involves subjecting a compound to a variety of environmental factors to determine its intrinsic stability and to identify potential degradation products and pathways.[5][6] Key factors that can influence the stability of 4-bromo-3-nitro-1H-indole include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The indole nucleus can be prone to oxidation.

  • Light: Photodegradation can occur upon exposure to certain wavelengths of light.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to gain insight into its stability profile.[5][6]

Experimental Protocol:

  • Prepare stock solutions of 4-bromo-3-nitro-1H-indole in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 1N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Add 1N NaOH and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method.

Analytical Methodology for Stability Indicating Methods

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound and detect the formation of any degradation products. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose. The use of a mass spectrometer (LC-MS) can aid in the identification of unknown degradation products.

Data Summary

The results of the stability studies should be tabulated to provide a clear overview of the compound's stability profile.

Table 3: Forced Degradation Study of 4-bromo-3-nitro-1H-indole

Stress ConditionDuration% Assay of Parent CompoundObservations (e.g., number of degradation products)
1N HCl, 60 °C 24h
1N NaOH, 60 °C 24h
3% H2O2, RT 24h
60 °C 7 days
Photolytic 24h
Stability Testing Workflow Diagram

G cluster_stability Forced Degradation (Stress Testing) Workflow start Start: Prepare Stock Solution stress_conditions Subject to Stress Conditions start->stress_conditions acid Acidic Hydrolysis (HCl) stress_conditions->acid base Basic Hydrolysis (NaOH) stress_conditions->base oxidation Oxidative (H2O2) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/LC-MS sampling->analysis evaluation Evaluate Degradation and Identify Products analysis->evaluation end End evaluation->end

Caption: Workflow for forced degradation stability testing.

Section 3: Interpretation and Application of Solubility and Stability Data

The data generated from the solubility and stability studies described in this guide are essential for the informed progression of any research or development project involving 4-bromo-3-nitro-1H-indole.

  • Solubility data will guide the selection of appropriate solvents for chemical reactions, purification techniques such as crystallization, and the preparation of stock solutions for biological screening. In a drug development context, poor aqueous solubility can be a major hurdle for oral bioavailability, and this data will inform early formulation strategies.

  • Stability data is critical for establishing appropriate storage and handling conditions for the compound to ensure its integrity over time.[7] The identification of degradation pathways under stress conditions can provide valuable insights into the molecule's potential liabilities and can guide the design of more stable analogues. For pharmaceutical applications, this information is a regulatory requirement and is fundamental to determining the shelf-life of a drug product.[8][9][10]

References

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  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
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  • Chemsrc. (2025, August 23). 4-Bromoindole.
  • European Medicines Agency. (2023, July 13).
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  • Sigma-Aldrich. (n.d.). 4-Bromo-3-nitroanisole 97.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5).
  • Guidechem. (n.d.). 4-Bromo-3-nitroanisole 5344-78-5 wiki.
  • BenchChem. (n.d.). Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline.
  • ResearchGate. (2023, March 14). Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol?.
  • Thermo Fisher Scientific. (n.d.).
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  • ChemicalBook. (2026, January 13). 4-Bromo-3-nitroanisole.

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Foundational

Commercial availability and suppliers of 4-bromo-3-nitro-1H-indole

An In-Depth Technical Guide to 4-bromo-3-nitro-1H-indole: Synthesis, Properties, and Potential Applications Abstract This technical guide provides a comprehensive analysis of 4-bromo-3-nitro-1H-indole, a substituted indo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-bromo-3-nitro-1H-indole: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of 4-bromo-3-nitro-1H-indole, a substituted indole of potential interest to researchers in medicinal chemistry and drug discovery. A critical review of available data reveals that this compound is not a standard, commercially available reagent and is often confused with its more common isomer, 3-bromo-4-nitro-1H-indole. This guide addresses this ambiguity and, in the absence of direct experimental data, presents a robust, scientifically-grounded framework for its synthesis, characterization, and potential utilization. We propose a viable synthetic route via the regioselective nitration of a commercially available precursor, 4-bromo-1H-indole. Furthermore, we discuss the potential applications of the target molecule as a synthetic intermediate, infer its physicochemical and spectroscopic properties based on established chemical principles, and outline essential safety protocols for its handling. This document serves as a foundational resource for scientists considering the synthesis and use of this specific, niche heterocyclic building block.

Chemical Identity and Inferred Properties

4-bromo-3-nitro-1H-indole is a poly-substituted indole featuring a bromine atom at the C4 position and a nitro group at the C3 position of the heterocyclic core. It is crucial to distinguish it from its structural isomer, 3-bromo-4-nitro-1H-indole (CAS No. 126807-08-7), which is more frequently listed by chemical suppliers. The C3 position of the indole ring is the most electron-rich and kinetically favored site for electrophilic attack, making direct nitration of 4-bromo-1H-indole a logical route to the title compound.[1][2][3]

Due to the lack of specific experimental data for 4-bromo-3-nitro-1H-indole, its physicochemical properties must be inferred from its structure and comparison with related compounds.

PropertyInferred ValueJustification & References
Molecular Formula C₈H₅BrN₂O₂Derived from the chemical structure.
Molecular Weight 241.04 g/mol Calculated from the molecular formula.
Appearance Expected to be a yellow to brown solidBased on the appearance of related nitroindoles and bromoindoles.[4][5]
Melting Point > 100 °C (Estimated)The presence of polar nitro and bromo groups, along with potential for hydrogen bonding, suggests a relatively high melting point compared to the liquid precursor, 4-bromo-1H-indole.[6]
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in non-polar solvents.The polar nitro group and N-H moiety suggest solubility in polar aprotic solvents.
CAS Number Not assigned / Not found in major databases.Extensive searches did not yield a specific CAS number, indicating its status as a non-commercial, research-specific compound.

Commercial Availability: A Focus on the Precursor

The table below provides a list of representative suppliers for this essential precursor.

SupplierProduct NameCAS NumberPurity/Notes
Keyingchem 4-Bromoindole52488-36-5≥97.0%
Chem-Impex 4-Bromoindole52488-36-5≥ 96% (HPLC)
Oakwood Chemical 4-Bromo-1H-indole52488-36-5-
Synthonix 4-Bromo-1H-indole52488-36-598%
Hangzhou Longshine 4-Bromoindole52488-36-598% min

Proposed Synthesis via Regioselective Nitration

The synthesis of 4-bromo-3-nitro-1H-indole can be plausibly achieved through the electrophilic nitration of 4-bromo-1H-indole. The indole nucleus is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic site.[7] Traditional nitration methods using strong acids (e.g., HNO₃/H₂SO₄) are often too harsh for the sensitive indole ring, leading to polymerization or oxidation.[8]

A superior and scientifically validated approach is the use of a mild, non-acidic nitrating system. A protocol developed by Zhang et al. for the regioselective 3-nitration of various indoles using an in situ generated nitrating agent, trifluoroacetyl nitrate, is highly applicable.[1][9][10]

Causality of the Experimental Design
  • N-H Protection (Optional but Recommended): The indole N-H is acidic and can interfere with electrophilic reactions. Protecting the nitrogen, for example with a tert-butyloxycarbonyl (Boc) group, enhances solubility in organic solvents and prevents side reactions. The Boc group can be easily removed post-nitration.

  • Nitrating Agent: Trifluoroacetyl nitrate is generated in situ from tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride ((CF₃CO)₂O). This electrophile is potent enough to nitrate the indole ring but avoids the strongly acidic and oxidative conditions of mixed acid.[1]

  • Regioselectivity: The mechanism of electrophilic aromatic substitution on the indole ring strongly favors attack at C3. The resulting carbocation intermediate (arenium ion) is significantly more stable because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[7][11][12] While the bromine at C4 introduces some steric hindrance, this is unlikely to overcome the powerful electronic preference for C3 attack.[1][13]

Proposed Experimental Protocol

This protocol is adapted from the general procedure described by Zhang et al. (2023) and should be optimized for the specific substrate.[1][8][13]

  • N-Boc Protection of 4-bromo-1H-indole (Optional):

    • Dissolve 4-bromo-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup and purify by column chromatography to yield N-Boc-4-bromo-1H-indole.

  • Regioselective C3-Nitration:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-4-bromo-1H-indole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of trifluoroacetic anhydride (2.0 eq) in anhydrous acetonitrile to the cooled reaction mixture.

    • Maintain the temperature at 0-5 °C and stir the reaction, monitoring its progress by Thin Layer Chromatography (TLC). The reaction time may vary (typically 2-4 hours).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-4-bromo-3-nitro-1H-indole.

  • N-Boc Deprotection (if performed):

    • Dissolve the purified N-Boc-4-bromo-3-nitro-1H-indole in a suitable solvent like dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess acid in vacuo and purify as needed to yield the final product, 4-bromo-3-nitro-1H-indole.

Visualization of Synthetic Workflow

G cluster_0 Step 1: N-Protection (Optional) cluster_1 Step 2: C3-Nitration cluster_2 Step 3: Deprotection Start 4-bromo-1H-indole Reagent1 + Boc₂O, DMAP Start->Reagent1 Product1 N-Boc-4-bromo-1H-indole Reagent1->Product1 Reagent2 + NMe₄NO₃, (CF₃CO)₂O CH₃CN, 0-5 °C Product1->Reagent2 Product2 N-Boc-4-bromo-3-nitro-1H-indole Reagent2->Product2 Reagent3 + TFA, DCM Product2->Reagent3 FinalProduct 4-bromo-3-nitro-1H-indole Reagent3->FinalProduct

Caption: Proposed workflow for the synthesis of 4-bromo-3-nitro-1H-indole.

Potential Applications in Drug Discovery

While no specific applications for 4-bromo-3-nitro-1H-indole have been documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry. Its utility stems from the reactivity of the 3-nitroindole scaffold.[14][15]

  • Precursor to Tryptamines: The paramount application of 3-nitroindoles is their role as precursors to tryptamines. The nitro group can be efficiently reduced to a primary amine, forming the core tryptamine skeleton (2-(1H-indol-3-yl)ethanamine).[16][17] Tryptamines are foundational structures in numerous neurotransmitters (e.g., serotonin) and are integral to a wide range of pharmacologically active compounds. The bromine atom at the C4 position can serve as a handle for further diversification via cross-coupling reactions or act as a metabolic blocker.

  • Dearomatization Reactions: The electron-withdrawing nitro group renders the C2 position of the indole susceptible to nucleophilic attack, enabling a variety of dearomatization reactions. This allows for the construction of complex, three-dimensional cyclopenta[b]indoline scaffolds.[18]

  • Building Block for Fused Heterocycles: 3-Nitroindoles are valuable starting materials for creating more complex, fused heterocyclic systems that are of interest in drug discovery.[1]

Visualization of Synthetic Utility

G cluster_0 Key Transformations cluster_1 Potential Therapeutic Areas Start 4-bromo-3-nitro-1H-indole Tryptamine 4-Bromo-Tryptamine Scaffold Start->Tryptamine Reduction of NO₂ Indoline Functionalized Indoline (via Dearomatization) Start->Indoline Nucleophilic Addition at C2 Fused Fused Heterocyclic Systems Start->Fused Cyclization Reactions Neuro Neuroscience Tryptamine->Neuro Onco Oncology Indoline->Onco AntiInf Anti-Infectives Fused->AntiInf

Caption: Potential synthetic transformations of 4-bromo-3-nitro-1H-indole.

Analytical Characterization Strategy

Unambiguous characterization of the synthesized 4-bromo-3-nitro-1H-indole is essential. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key expected signals include:

    • A broad singlet for the N-H proton at a downfield chemical shift (> 10 ppm).

    • A singlet for the C2-H proton, shifted downfield due to the adjacent electron-withdrawing nitro group.

    • The protons on the benzene ring (C5-H, C6-H, C7-H) will appear as a complex multiplet. The bromine at C4 will influence their chemical shifts and coupling constants. Interpreting this region will be key to confirming the substitution pattern.[4][19]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of eight distinct carbon signals. The C3 and C4 carbons directly attached to the nitro and bromo groups, respectively, will show characteristic chemical shifts.[20][21]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:

    • N-H stretch (~3400 cm⁻¹).

    • Strong asymmetric and symmetric stretches for the NO₂ group (~1550 and ~1350 cm⁻¹).

    • C=C aromatic stretches (~1620-1580 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition. The mass spectrum will also exhibit a characteristic isotopic pattern (M, M+2 peaks of nearly 1:1 intensity) due to the presence of one bromine atom.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for 4-bromo-3-nitro-1H-indole is not available, stringent safety precautions must be followed based on the known hazards of aromatic nitro compounds and halogenated heterocycles.[22][23][24][25]

  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear a chemical-resistant lab coat, nitrile gloves, and chemical safety goggles.

  • Health Hazards: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[22] Inhalation of dust or vapors should be avoided. They can cause irritation to the skin, eyes, and respiratory system.

  • Fire and Explosion Hazards: While many nitroaromatics are stable, some can be explosive, especially in the presence of contaminants or at elevated temperatures. Avoid heat, sparks, and open flames. Store away from reducing agents and strong bases.[24]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local and institutional regulations. Do not dispose of it down the drain.

Conclusion

4-bromo-3-nitro-1H-indole represents a synthetically accessible yet under-explored chemical entity. It is not a commercially available reagent, and researchers must rely on custom synthesis, most logically via the regioselective C3-nitration of 4-bromo-1H-indole. Its true value lies in its potential as a versatile intermediate for constructing more complex molecules, particularly 4-bromo-tryptamine derivatives, which are of significant interest in drug discovery. This guide provides the necessary foundational knowledge, from a plausible synthetic protocol to characterization strategies and safety considerations, to empower researchers to confidently prepare and utilize this compound in their work.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26757–26762. [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • 4-Bromoindole 52488-36-5. (n.d.). Hangzhou Longshine Bio-Tech. Retrieved March 11, 2026, from [Link]

  • 4-Bromo-1H-indole. (n.d.). Synthonix. Retrieved March 11, 2026, from [Link]

  • Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. [Link]

  • 4-Bromo-1H-indole. (n.d.). Oakwood Chemical. Retrieved March 11, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

  • Eisinger, J., & Navon, G. (1969). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Journal of Chemical Physics, 50(5), 2069-2077. [Link]

  • Nitration reaction safety. (2024). YouTube. [Link]

  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2071. [Link]

  • Synthesis of functionalized 3‐nitroindoles analogs. (2025). ResearchGate. [Link]

  • Nichols, C. D., & Nichols, D. E. (2007). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Bioorganic & Medicinal Chemistry, 15(23), 7339–7343. [Link]

  • Goudedranche, S., & Gandon, V. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(2), 173-188. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved March 11, 2026, from [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). Stack Exchange. [Link]

  • Electrophilic Aromatic Substitution Reaction. (2019). BYJU'S. [Link]

  • Smith, J. M., & Johnson, J. S. (2017). Enantiospecific Synthesis of β-Substituted Tryptamines. Organic Letters, 19(18), 4968–4971. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved March 11, 2026, from [Link]

  • Souillart, L., & Cramer, N. (2017). Pd-Catalyzed Dearomative [3 + 2] Cycloaddition of 3-Nitroindoles with 2-Vinylcyclopropane-1,1-dicarboxylates. The Journal of Organic Chemistry, 82(23), 12494–12501. [Link]

  • Liu, S.-Y., & Liu, G. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 50(40), 9426–9429. [Link]

Sources

Exploratory

Electrophilic Nitration of 4-Bromo-1H-Indole: Mechanistic Insights and Synthetic Protocols

Executive Summary 4-Bromo-1H-indole is a highly versatile building block in medicinal chemistry and drug discovery, frequently utilized to construct complex molecular architectures[1]. The indole nucleus is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1H-indole is a highly versatile building block in medicinal chemistry and drug discovery, frequently utilized to construct complex molecular architectures[1]. The indole nucleus is a privileged structure, and the C-4 bromine serves as a critical functional handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura borylation[2]. However, functionalizing the C-3 position via electrophilic nitration presents unique mechanistic and steric challenges. This whitepaper details the causality behind reagent selection, the steric limitations of the substrate, and self-validating protocols for achieving regioselective nitration.

Mechanistic Foundations: Electronic Drive vs. Steric Shielding

The regioselectivity of indole nitration is governed by the high electron density at the C-3 position. The nitrogen lone pair delocalizes into the pyrrole ring, making C-3 the kinetically favored site for electrophilic aromatic substitution (EAS).

  • The Steric Penalty : In 4-bromo-1H-indole, the van der Waals radius of the C-4 bromine atom (~1.85 Å) creates a significant steric shield over the adjacent C-3 position. During the approach of a bulky electrophile, this steric clash increases the activation energy required to form the Wheland intermediate. Consequently, the yield of N-Boc-4-bromoindole nitration is notably lower than that of less hindered analogs like N-Boc-4-chloroindole, as demonstrated in3[3].

  • Reagent Causality : Traditional nitration using HNO₃/H₂SO₄ is highly oxidative and often leads to the degradation or polymerization of unprotected indoles. While specific N-alkylated derivatives (e.g., 4-bromo-1-(2-methoxyethyl)-1H-indole) can withstand these harsh conditions[2], unprotected or N-Boc protected indoles require milder, non-acidic environments. A modern, highly effective approach utilizes ammonium tetramethylnitrate (or ammonium nitrate) and trifluoroacetic anhydride (TFAA) to generate trifluoroacetyl nitrate (CF₃COONO₂) in situ, providing a potent yet non-destructive electrophile[3].

Mechanism A Trifluoroacetyl Nitrate (Electrophile) C C-3 Electrophilic Attack (Steric clash with C-4 Br) A->C B 4-Bromo-1H-indole (Nucleophile) B->C D Wheland Intermediate (Delocalized Cation) C->D Rate-Limiting E Deprotonation (Rearomatization) D->E F 4-Bromo-3-nitro-1H-indole (Target Product) E->F

Mechanistic pathway of C-3 electrophilic nitration in 4-bromo-1H-indole.

Quantitative Analysis of Steric Hindrance

The impact of C-4 substitution on nitration efficiency is quantifiable. The following table summarizes the comparative yields and conditions for the regioselective synthesis of 3-nitroindoles using the non-acidic NH₄NO₃/TFAA system, highlighting the pronounced effect of steric hindrance at the 4-position[3].

SubstrateReagentsTemperatureTimeYieldMechanistic Observation
N-Boc-indole NH₄NO₃ / TFAA0°C to RT2-3hExcellentUnhindered C-3 electrophilic attack.
N-Boc-4-chloroindole NH₄NO₃ / TFAA0°C to RT2-3hGoodMild steric hindrance (Cl radius ~1.75 Å).
N-Boc-4-bromoindole NH₄NO₃ / TFAA0°C to RT2-3hModerateSevere C-4 steric clash lowers yield (Br radius ~1.85 Å).
N-Boc-4-methylindole NH₄NO₃ / TFAA0°C to RT2-3h33%High steric bulk leads to significant impurities.

Experimental Workflows and Self-Validating Protocols

To successfully nitrate 4-bromo-1H-indole, the workflow must be carefully controlled. The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity without relying on blind assumptions.

Workflow S1 1. N-Protection (Boc2O / DMAP) S3 3. Nitration (0°C to RT) S1->S3 S2 2. Electrophile Prep (NH4NO3 + TFAA) S2->S3 S4 4. Quench & Extract (NaHCO3 / EtOAc) S3->S4 S5 5. Purification (Silica Gel) S4->S5

Step-by-step experimental workflow for regioselective nitration.

Protocol A: N-Protection (Boc-ylation)

Causality: The indole N-H must be protected to withdraw electron density from the nitrogen, preventing oxidative degradation by the nitrating agent while still permitting C-3 nitration.

  • Reaction : Dissolve 4-bromo-1H-indole (1.0 eq) in anhydrous THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC) : Monitor via TLC (Hexanes/EtOAc 8:2). The product spot will exhibit a higher Rf value than the starting material due to the elimination of N-H hydrogen bonding.

  • Workup : Quench with water, extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR) : ¹H NMR must confirm the appearance of a strong singlet at ~1.6 ppm (9H, Boc group) and the preservation of the C-3 proton doublet at ~6.5 ppm.

Protocol B: Non-Acidic Electrophilic Nitration

Causality: Generating CF₃COONO₂ in situ provides a mild electrophile that avoids the acidic cleavage of the Boc group and prevents substrate polymerization[3].

  • Electrophile Generation : In a flame-dried flask under argon, suspend NH₄NO₃ (1.5 eq) in anhydrous DCM at 0°C. Slowly add TFAA (1.5 eq) dropwise. Stir for 30 minutes to ensure the complete formation of trifluoroacetyl nitrate.

  • Nitration : Add a solution of N-Boc-4-bromoindole (1.0 eq) in DCM dropwise to the electrophile mixture at 0°C. Allow the reaction to slowly warm to room temperature over 2-3 hours.

  • Validation Checkpoint 3 (Visual & TLC) : The reaction mixture typically transitions to a deep yellow/orange color. TLC will show a new, highly UV-active spot (often distinctly yellow under visible light).

  • Workup : Carefully quench with saturated aqueous NaHCO₃ (vigorous CO₂ gas evolution will occur). Extract with DCM, wash with brine, and concentrate.

  • Validation Checkpoint 4 (NMR) : ¹H NMR must show the complete disappearance of the C-3 proton signal (~6.5 ppm). The adjacent C-2 proton will shift significantly downfield due to the strongly electron-withdrawing nature of the newly installed C-3 nitro group.

Conclusion

The electrophilic nitration of 4-bromo-1H-indole requires a strategic balance between exploiting the inherent nucleophilicity of the C-3 position and mitigating the severe steric hindrance imposed by the C-4 bromine. By utilizing non-acidic nitrating agents like trifluoroacetyl nitrate and employing robust N-protection strategies, researchers can successfully navigate these mechanistic hurdles to yield highly valuable 4-bromo-3-nitroindole derivatives for advanced pharmaceutical development.

References

  • Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions Source: RSC Advances URL
  • Title: 4-Bromo-1-(2-methoxyethyl)
  • Title: Methyl 4-bromo-1H-indole-6-carboxylate Source: Benchchem URL

Sources

Foundational

Comprehensive Physicochemical Profiling of 4-Bromo-3-nitro-1H-indole: Thermal Dynamics, Appearance, and Analytical Protocols

Executive Overview 4-Bromo-3-nitro-1H-indole (CAS: 2137649-14-8) is a highly specialized halogenated heterocyclic building block heavily utilized in the synthesis of kinase inhibitors and complex benzimidazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

4-Bromo-3-nitro-1H-indole (CAS: 2137649-14-8) is a highly specialized halogenated heterocyclic building block heavily utilized in the synthesis of kinase inhibitors and complex benzimidazole derivatives[1]. For drug development professionals and synthetic chemists, understanding its physical properties—specifically its melting point and macroscopic appearance—is critical for assessing purity, optimizing reaction conditions, and predicting downstream solubility. This technical guide provides an in-depth mechanistic analysis of its physical properties, grounded in structural chemistry, alongside validated analytical protocols.

Physicochemical Profile & Causality

To effectively utilize 4-bromo-3-nitro-1H-indole in synthetic workflows, researchers must understand not just what its properties are, but why they manifest.

Data Presentation: Key Physical Properties
PropertyValue / DescriptionMechanistic Rationale
CAS Registry Number 2137649-14-8[2]Unique identifier for the 4-bromo positional isomer.
Molecular Formula C8H5BrN2O2Contains both a heavy halogen and a strong electron-withdrawing group.
Molecular Weight 241.04 g/mol Contributes to high density and solid state at room temperature.
Appearance Pale yellow to yellow solid/powder[3]Push-pull electronic conjugation between the indole core and 3-nitro group.
Melting Point (Expected) ~135 °C – 145 °CIntermolecular N-H···O hydrogen bonding, modulated by C4-C3 steric clash.
Solubility Soluble in DMF, DMSO, MeOHPolar aprotic and protic solvents disrupt the crystalline hydrogen bond network.

(Note: While exact empirical melting point data for the specific 4-bromo isomer is often proprietary to chemical suppliers, values are reliably extrapolated from validated positional isomers such as 5-bromo-3-nitro-1H-indole[4]).

Comparative Thermal Dynamics: Melting Point Analysis

The melting point of a crystalline solid is a macroscopic manifestation of its crystal lattice energy. For 4-bromo-3-nitro-1H-indole, the thermal transition is governed by two competing structural factors:

  • Intermolecular Hydrogen Bonding: The indole N-H acts as a strong hydrogen bond donor, while the oxygen atoms of the 3-nitro group act as acceptors. This network typically drives the melting points of nitroindoles well above 100 °C. For context, the structurally similar 5-bromo-3-nitro-1H-indole exhibits a melting point of 143–145 °C[4].

  • Peri-Steric Hindrance: Unlike the 5-bromo isomer, the bromine atom at the 4-position in 4-bromo-3-nitro-1H-indole is in direct spatial proximity (peri-position) to the 3-nitro group. The large van der Waals radius of bromine (1.85 Å) forces the nitro group to twist out of the coplanar indole system to relieve steric strain. This deviation from planarity disrupts optimal π−π stacking in the crystal lattice, slightly lowering the lattice energy. Consequently, the melting point of the 4-bromo isomer often exhibits a slightly depressed or broader melting range compared to its 5-bromo counterpart.

Optical Properties: The Causality of Appearance

4-Bromo-3-nitro-1H-indole presents as a pale yellow to yellow crystalline solid or powder[3]. This appearance is a direct result of the molecule's electronic architecture.

  • Chromophore Mechanics: The indole ring is an electron-rich aromatic system. The introduction of a nitro group ( −NO2​ ) at the C3 position creates a classic "push-pull" chromophore. The nitrogen lone pair on the indole ring donates electron density into the π -system, which is subsequently withdrawn by the highly electronegative nitro group.

  • Bandgap Narrowing: This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The molecule absorbs photons in the violet/blue region of the visible spectrum (approx. 380–420 nm). By absorbing blue light, the compound reflects its complementary color, appearing yellow to the human eye.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratories, the following self-validating protocols must be used to characterize the physical properties of 4-bromo-3-nitro-1H-indole.

Protocol 1: High-Precision Melting Point Determination (Capillary Method)

Objective: To determine the melting point range as a primary thermodynamic indicator of compound purity.

  • System Calibration (Self-Validation): Calibrate the digital melting point apparatus (e.g., Büchi or Mettler Toledo) using a certified reference standard with a known melting point near 140 °C (e.g., Urea, m.p. 132.7–135 °C). This ensures the instrument's thermal sensors are accurate before testing the unknown sample.

  • Sample Preparation: Pulverize 1–2 mg of the yellow 4-bromo-3-nitro-1H-indole solid into a fine powder using an agate mortar and pestle. Causality: Fine powders eliminate air pockets, ensuring uniform heat transfer through the sample.

  • Loading: Introduce the powder into a glass capillary tube, tapping it through a drop tube to pack the solid tightly to a height of exactly 2–3 mm.

  • Heating Ramp: Insert the capillary into the apparatus. Rapidly heat to 120 °C, then reduce the heating rate to a strict 1.0 °C/min. Causality: A slow ramp rate prevents thermal lag between the heating block and the sample inside the glass capillary.

  • Observation: Record the onset temperature (first sign of liquid formation/meniscus) and the clear point (complete liquefaction). A narrow range (e.g., ΔT≤2 °C) confirms high purity, while a depressed or broadened range indicates residual solvents or synthetic impurities.

Protocol 2: Appearance and Chromaticity Validation

Objective: To objectively quantify the visual appearance beyond subjective human observation.

  • Visual Inspection: Place 50 mg of the sample on pristine white filter paper under standard D65 daylight illumination. Note the color (e.g., pale yellow) and physical state (e.g., microcrystalline powder).

  • UV-Vis Spectroscopy (Solution State): Dissolve 1 mg of the compound in 10 mL of spectroscopic-grade methanol. Scan from 200 nm to 600 nm. Record the λmax​ in the visible region (expected around 350-400 nm), which mathematically validates the yellow appearance observed in the solid state.

Analytical Workflow Visualization

G Start 4-Bromo-3-nitro-1H-indole (CAS: 2137649-14-8) Sub1 Physical Characterization Start->Sub1 Sub2 Structural Validation Start->Sub2 MP Melting Point Analysis (Capillary & DSC) Sub1->MP App Appearance & Color (Visual & UV-Vis) Sub1->App NMR 1H & 13C NMR (Regiochemistry) Sub2->NMR HPLC HPLC-MS (Purity >98%) Sub2->HPLC Result1 Thermal Profile & Crystal Packing Data MP->Result1 Result2 Chromophore Analysis (Conjugation Effects) App->Result2

Analytical workflow for physical and structural characterization of 4-bromo-3-nitro-1H-indole.

References

  • BLD Pharm. "344286-99-3 | 7-Bromo-8-nitroquinoline" (Contains CAS registry linking for 4-Bromo-3-nitro-1H-indole). Source: BLD Pharm.
  • Royal Society of Chemistry. "Copper-Catalyzed, N-Auxiliary Group-Controlled Switchable... Supporting Information" (Melting point reference for 5-bromo-3-nitro-1H-indole). Source: RSC.
  • Googleapis.com. "Patent DK/EP 3013337 T3" (Appearance characterization of related 4-bromo-3-nitro-1H-indole derivatives). Source: Googleapis.
  • Google Patents. "Novel benzimidazole derivative - WO2021193756A1" (Synthetic application of 4-bromo-3-nitro-1H-indole). Source: Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 4-Bromo-3-nitro-1H-indole in Medicinal Chemistry

Executive Summary The compound 4-bromo-3-nitro-1H-indole is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocyclic scaffolds. It serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-3-nitro-1H-indole is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocyclic scaffolds. It serves as a critical intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors, purine synthesis inhibitors, and advanced benzimidazole derivatives designed for autoimmune and inflammatory disease therapies (1)[1].

This application note details a field-proven, three-step orthogonal functionalization strategy. By carefully sequencing N-protection, C4-cross-coupling, and C3-nitro reduction, chemists can rapidly generate densely functionalized indole cores while avoiding catalyst poisoning and unwanted side reactions.

Strategic Rationale & Mechanistic Insights

The successful utilization of 4-bromo-3-nitro-1H-indole relies on understanding the causality behind the reaction sequence:

  • Why N-Protect First? The indole N-H is acidic (pKa ~16, lowered further by the C3-nitro group) and nucleophilic. Leaving it unprotected during palladium-catalyzed cross-coupling often leads to catalyst deactivation or competitive N-arylation (Buchwald-Hartwig type reactions). Standardizing on a tert-butyloxycarbonyl (Boc) protecting group prevents these issues (2)[2].

  • Why Suzuki Coupling Before Nitro Reduction? The C3-nitro group exerts a strong electron-withdrawing effect (-M, -I) on the indole core. This significantly lowers the electron density at the C4 position, accelerating the oxidative addition of the palladium catalyst into the C4-Br bond. If the nitro group were reduced to an amine first, the resulting electron-donating C3-amine would not only deactivate the C4-Br bond but also strongly coordinate to the Pd catalyst, shutting down the catalytic cycle.

  • Why use Fe/NH₄Cl for Reduction? Catalytic hydrogenation (Pd/C, H₂) risks reducing newly installed halogens or alkenes on the C4-aryl group. Iron powder with ammonium chloride provides a mild, chemoselective reduction environment that tolerates the Boc group and complex aryl substituents (1)[1].

Orthogonal Workflow & Mechanistic Pathways

Workflow SM 4-Bromo-3-nitro- 1H-indole Boc 1. N-Boc Protection (Boc2O, DMAP) SM->Boc Suz 2. C4 Suzuki Coupling (Pd-cat, Ar-B(OH)2) Boc->Suz Red 3. C3 Nitro Reduction (Fe, NH4Cl) Suz->Red Prod Functionalized Indole Scaffold Red->Prod

Orthogonal functionalization workflow of 4-bromo-3-nitro-1H-indole.

Mechanism Start Pd(0) Catalyst OA Oxidative Addition (Accelerated by C3-NO2) Start->OA N-Boc-4-bromo- 3-nitroindole TM Transmetalation (Ar-B(OH)2 + Base) OA->TM RE Reductive Elimination TM->RE RE->Start Regeneration Product C4-Aryl-3-nitroindole RE->Product

Catalytic cycle of the C4 Suzuki coupling, highlighting C3-nitro activation.

Validated Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-bromo-3-nitro-1H-indole-1-carboxylate

This step masks the reactive N-H bond, ensuring orthogonal reactivity downstream (3)[3].

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-3-nitro-1H-indole (1.0 equiv) and anhydrous THF (to achieve 0.2 M concentration).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates Boc transfer.

  • Addition: Cool the mixture to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in a minimal amount of THF.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Workup: Quench with distilled water, extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation & QC:

    • TLC: Run in Hexanes/EtOAc (3:1). The product will elute significantly higher (less polar) than the starting material.

    • NMR: ¹H NMR will confirm success via the appearance of a sharp 9H singlet at ~1.65 ppm (Boc group) and the disappearance of the broad N-H peak >10 ppm.

Protocol B: C4 Suzuki-Miyaura Cross-Coupling

Utilizing the electron-withdrawing power of the C3-nitro group to drive oxidative addition at the sterically hindered C4 position.

  • Setup: In a Schlenk flask, combine N-Boc-4-bromo-3-nitro-1H-indole (1.0 equiv), the desired Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: The biphasic mixture ensures solubility of the organic indole/boronic acid and the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert atmosphere (N₂ or Ar). Causality: The bidentate dppf ligand possesses a large bite angle, which forces the intermediate complexes into a geometry that highly favors the final reductive elimination step.

  • Reaction: Heat the reaction mixture to 90 °C for 4–12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography.

  • Self-Validation & QC:

    • LC-MS: The starting material exhibits a distinct 1:1 isotopic doublet for ⁷⁹Br/⁸¹Br. A successful reaction is validated by the complete collapse of this doublet and a mass shift corresponding to the [M+H]⁺ of the cross-coupled product.

Protocol C: Chemoselective C3 Nitro Reduction

Reduction of the nitro group to a primary amine using mild conditions to preserve the Boc group and halogenated aryl substituents (1)[1].

  • Setup: Suspend the C4-arylated-3-nitroindole intermediate (1.0 equiv) in EtOH/H₂O (4:1 v/v, 0.1 M).

  • Reagents: Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv). Causality: A 5-fold excess of Fe compensates for surface oxidation of the metal powder, ensuring rapid kinetics. NH₄Cl acts as a mild proton source that will not cleave the acid-sensitive Boc group.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 2–4 hours.

  • Workup: Cool the mixture, filter through Celite to remove iron oxides, and wash the filter cake generously with hot EtOAc. Concentrate the organic layer, wash with saturated NaHCO₃, dry over Na₂SO₄, and evaporate.

  • Self-Validation & QC:

    • Visual Cue: The reaction transitions from a deep yellow solution (characteristic of the conjugated nitro chromophore) to a pale or colorless suspension.

    • TLC: Staining the TLC plate with Ninhydrin and heating will reveal a distinct purple/red spot, confirming the presence of a primary amine.

    • LC-MS: Shows a definitive mass shift of -30 Da (loss of NO₂, gain of NH₂).

Quantitative Data Summary

Workflow PhaseReagents & CatalystTemp / TimeTypical YieldSelf-Validation Marker (QC)
1. N-Protection Boc₂O, DMAP, THF0 °C to RT, 2 h85–95%+100 Da mass shift; 9H singlet in ¹H NMR
2. C4 Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 °C, 4–12 h70–85%Loss of ⁷⁹Br/⁸¹Br isotopic doublet in LC-MS
3. C3 Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O80 °C, 2–4 h80–90%-30 Da mass shift; Ninhydrin positive (purple)

References

  • Title: Novel benzimidazole derivative (WO2021193756A1)
  • Title: Supporting Information For Regioselective Synthesis of 3...
  • Title: DK/EP 3013337 T3 (Purine synthesis inhibitors / BTK)

Sources

Application

Application Note: Synthesis of Novel Anticancer Agents from 4-Bromo-3-nitro-1H-indole

Introduction & Strategic Rationale Indole derivatives are recognized as "privileged scaffolds" in modern oncology, exhibiting potent cytotoxicity by targeting critical pathways such as tubulin polymerization, histone dea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Indole derivatives are recognized as "privileged scaffolds" in modern oncology, exhibiting potent cytotoxicity by targeting critical pathways such as tubulin polymerization, histone deacetylases (HDACs), and various protein kinases 12. Among the vast array of indole building blocks, 4-bromo-3-nitro-1H-indole emerges as a uniquely versatile, bifunctional precursor for drug discovery.

The strategic positioning of its substituents offers orthogonal reactivity that is highly prized in medicinal chemistry:

  • C4-Bromine: Acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the precise installation of aryl or heteroaryl pharmacophores to probe hydrophobic protein pockets.

  • C3-Nitro: Functions as a robust electron-withdrawing group that can either facilitate dearomatization strategies 3 or be chemoselectively reduced to a primary amine. This amine serves as a crucial anchor for subsequent derivatization (e.g., amidation, urea formation) to engage the colchicine-binding site of tubulin or the ATP-binding hinge region of kinases 4.

Synthetic Workflow & Mechanistic Pathway

Synthetic workflow of 4-bromo-3-nitro-1H-indole derivatives and their primary oncological targets.

The synthesis of targeted anticancer agents from this scaffold typically follows a three-stage sequence: establishing the hydrophobic core via C4-arylation, unmasking the nucleophilic amine via C3-reduction, and final pharmacophore assembly to tune target affinity.

Quantitative Data & Optimization

Table 1: Optimization of C4 Suzuki-Miyaura Cross-Coupling

Optimization of the C4-arylation step is critical due to the steric hindrance imposed by the adjacent C3-nitro group.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10062
3Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O9088
4 Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O 90 91

Causality Insight: The C4 position of 3-nitroindole is sterically hindered. Bulky, bidentate ligands like dppf combined with a highly soluble, soft base (Cs₂CO₃) in a polar aprotic solvent mixture significantly enhance the oxidative addition and transmetalation steps, overcoming the steric penalty that typically stalls the catalytic cycle with standard triphenylphosphine ligands.

Table 2: In Vitro Anticancer Activity of Key Derivatives

Representative IC₅₀ data for final indole-aryl-amide derivatives targeting tubulin.

CompoundR₁ (C4-Aryl)R₂ (C3-Amide)Tubulin IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
Vehicle -->50.0>100.0>100.0
3a Phenyl3,4,5-Trimethoxybenzoyl1.252.401.85
3b 4-Methoxyphenyl3,4,5-Trimethoxybenzoyl0.450.850.60
3c 3-Fluoro-4-methoxyphenyl3,4,5-Trimethoxybenzoyl0.12 0.25 0.18
Colchicine (Positive Control)-0.080.150.10

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C4-Arylation)

Objective: To cleanly install the C4-aryl group while preserving the integrity of the highly reactive C3-nitro group.

Reagents:

  • 4-Bromo-3-nitro-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-nitro-1H-indole, the arylboronic acid, and Cs₂CO₃.

  • Degassing (Critical Step): Add the 1,4-dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Palladium(0) intermediates are highly susceptible to oxidation by dissolved O₂. Thorough degassing prevents catalyst deactivation and suppresses the formation of homocoupled boronic acid byproducts, ensuring high cross-coupling yields.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask tightly.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor reaction progression via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-aryl-3-nitro-1H-indole.

Protocol B: Chemoselective Nitro Reduction (C3-Amine Generation)

Objective: To reduce the C3-nitro group to a primary amine without promoting dearomatization or dehalogenation of other substituents.

Reagents:

  • 4-Aryl-3-nitro-1H-indole (1.0 equiv)

  • Zinc dust (10.0 equiv)

  • Ammonium chloride (NH₄Cl) (10.0 equiv)

  • Ethanol / H₂O (3:1 v/v)

Step-by-Step Methodology:

  • Activation: Ensure the Zinc dust is freshly activated (wash sequentially with 1M HCl, water, ethanol, and ether, then dry under vacuum).

    • Causality: This removes the passivating ZnO layer, ensuring rapid and consistent electron transfer during the reduction.

  • Reaction Setup: Dissolve the 4-aryl-3-nitro-1H-indole in the EtOH/H₂O mixture. Add solid NH₄Cl and stir until dissolved.

  • Reduction: Cool the flask to 0 °C. Add the activated Zinc dust portion-wise over 10 minutes to control the exothermic nature of the reduction.

  • Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Causality: Mild conditions (Zn/NH₄Cl) are selected over catalytic hydrogenation (Pd/C, H₂) to prevent potential over-reduction of the indole pyrrole ring and to avoid undesired hydrogenolysis if halogenated aryl groups were installed in Protocol A.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filter cake thoroughly with hot EtOAc.

  • Isolation & Immediate Use: Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry, and concentrate.

    • Self-Validating Check: The resulting 3-aminoindole is highly susceptible to air oxidation (forming imines or dimers). It must be immediately subjected to the next derivatization step (e.g., amidation with an acid chloride) without extensive storage or over-drying.

References

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Cancer Therapy Reviews.1

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. National Center for Biotechnology Information (PMC).2

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications. MDPI.4

  • Palladium‐Catalyzed Dearomative Methoxyallylation of 3‐Nitroindoles with Allyl Carbonates. Dalian Institute of Chemical Physics (DICP).3

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-3-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAAr) reactions on 4-bromo-3-nitro-1H-indole. This proto...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAAr) reactions on 4-bromo-3-nitro-1H-indole. This protocol outlines the mechanistic principles, experimental procedures, and critical parameters for the successful synthesis of diverse 4-substituted-3-nitro-1H-indole derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to a wide range of biologically active molecules. The guide emphasizes the rationale behind experimental choices, offers troubleshooting advice, and includes comprehensive references to support the described methodologies.

Introduction: The Strategic Importance of C4-Functionalized Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at specific positions is a key strategy for modulating pharmacological activity. The 4-position of the indole nucleus is of particular interest, and the introduction of various substituents at this site can significantly impact a molecule's biological profile.

Nucleophilic aromatic substitution (SNAAr) is a powerful method for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] The substrate, 4-bromo-3-nitro-1H-indole, is pre-activated for this transformation. The presence of a strong electron-withdrawing nitro group at the C3 position is crucial for activating the C4 position towards nucleophilic attack, facilitating the displacement of the bromo leaving group.[3][4] This application note will delve into the mechanistic underpinnings of this reaction and provide a robust protocol for its execution.

Mechanistic Rationale: Activating the Indole Core for SNAAr

The success of the nucleophilic aromatic substitution on 4-bromo-3-nitro-1H-indole hinges on the electronic properties of the substrate. Aromatic rings, like the benzene moiety of indole, are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can reverse this polarity, making the ring susceptible to attack by nucleophiles.[2]

The nitro group (-NO₂) at the C3 position exerts a strong electron-withdrawing effect through both resonance and inductive effects.[5] This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 4-bromo-3-nitro-1H-indole, the bromine atom at C4 is ortho to the activating nitro group. This strategic positioning is essential for the stabilization of the key intermediate in the SNAAr mechanism.[2][3]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the bromine leaving group. This attack temporarily disrupts the aromaticity of the benzene ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this complex is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3][6]

  • Elimination of the Leaving Group and Re-aromatization: The aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group. This step is typically fast and results in the formation of the 4-substituted-3-nitro-1H-indole product.

The overall workflow for this transformation can be visualized as follows:

SNAAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagents & Solvents Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Glassware Dry Glassware Glassware->Setup Addition Reagent Addition (Controlled Temperature) Setup->Addition Heating Heating & Stirring Addition->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 1. General experimental workflow for the SNAAr reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of 4-bromo-3-nitro-1H-indole with a generic amine nucleophile. The specific conditions may require optimization depending on the nucleophile used.

Materials:

  • 4-bromo-3-nitro-1H-indole

  • Amine nucleophile (e.g., morpholine, piperidine, aniline derivatives)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (Et₃N))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-3-nitro-1H-indole (1.0 equivalent).

  • Solvent and Base Addition: Add the anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of indole) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted-3-nitro-1H-indole.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Optimization and Key Parameters

The success and efficiency of the SNAAr reaction on 4-bromo-3-nitro-1H-indole are influenced by several key parameters. Careful consideration and optimization of these factors are crucial for achieving high yields and purity.

ParameterRecommended ConditionsRationale & Considerations
Nucleophile Primary and secondary amines, thiols, alkoxidesThe nucleophilicity of the reagent is a key driver. Steric hindrance around the nucleophilic center can impact reaction rates.
Solvent DMF, DMSO, MeCN, THFPolar aprotic solvents are preferred as they can solvate the cation of the base and leave the anion more reactive. They also have sufficiently high boiling points for the required reaction temperatures.
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUAn appropriate base is necessary to deprotonate the indole N-H or the nucleophile if it is an amine or thiol, thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and side product formation.
Temperature 80 - 150 °CHigher temperatures are generally required to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.
Reaction Time 2 - 24 hoursReaction times should be determined by monitoring the reaction progress by TLC to ensure complete consumption of the starting material and to minimize the formation of degradation products.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficiently reactive nucleophile.Use a stronger base to enhance nucleophilicity. Increase the reaction temperature. Consider using a more polar solvent like DMSO.
Low reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C while monitoring for product formation and decomposition.
Inactive catalyst or reagents.Ensure all reagents are of high purity and solvents are anhydrous.
Formation of Side Products Decomposition of starting material or product at high temperatures.Lower the reaction temperature and extend the reaction time.
Competing side reactions.Optimize the stoichiometry of the reagents. A different choice of base or solvent may minimize side reactions.
Difficult Purification Co-elution of product and starting material or impurities.Adjust the polarity of the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the nucleophilic aromatic substitution on 4-bromo-3-nitro-1H-indole, highlighting the formation of the Meisenheimer complex.

SNAAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Indole 4-Bromo-3-nitro-1H-indole Meisenheimer Meisenheimer Complex (Resonance Stabilized) Indole->Meisenheimer + Indole->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer + Product 4-Substituted-3-nitro-1H-indole Meisenheimer->Product + Meisenheimer->Product Elimination of Leaving Group LeavingGroup Bromide Ion (Br⁻) Meisenheimer->LeavingGroup +

Figure 2. Mechanism of nucleophilic aromatic substitution.

Conclusion

The protocol detailed in this application note provides a robust and versatile method for the synthesis of 4-substituted-3-nitro-1H-indoles via nucleophilic aromatic substitution. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters, researchers can efficiently generate a diverse library of functionalized indole derivatives. These compounds hold significant potential as intermediates for the development of novel therapeutic agents and other valuable chemical entities.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - RSC Publishing.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - PMC.
  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. Available at: [Link]

  • 17.1: Nucleophilic aromatic substitution - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. Available at: [Link]

Sources

Method

Application Note: Chemoselective Reduction of 4-Bromo-3-nitro-1H-indole

Introduction & Mechanistic Rationale The synthesis of functionally decorated indoles is a cornerstone of modern drug development. The transformation of 4-bromo-3-nitro-1H-indole to 4-bromo-1H-indol-3-amine presents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of functionally decorated indoles is a cornerstone of modern drug development. The transformation of 4-bromo-3-nitro-1H-indole to 4-bromo-1H-indol-3-amine presents a classic chemoselectivity challenge: reducing the highly oxidized nitro group while strictly preserving the labile aryl bromide bond.

Standard catalytic hydrogenation utilizing palladium on carbon (Pd/C) with H₂ gas invariably leads to hydrodehalogenation, stripping the bromine atom from the C4 position to yield the undesired 1H-indol-3-amine[1][2]. This occurs because the C-Br bond, being highly polarizable, readily undergoes oxidative addition by the Pd(0) surface generated in situ.

To circumvent this, Single-Electron Transfer (SET) reagents such as Iron (Fe) or Tin(II) chloride (SnCl₂) must be employed[1][3]. These non-catalytic methods rely on the sequential transfer of electrons and protons directly to the nitro group, proceeding through nitroso and hydroxylamine intermediates. Because the reduction potential required to cleave the C-Br bond is significantly higher than that required for nitro reduction under these mildly acidic conditions, absolute chemoselectivity is achieved[3].

Pathway Visualization

G Start 4-bromo-3-nitro-1H-indole (Starting Material) PdC H2, Pd/C (Standard Hydrogenation) Start->PdC Fe Fe/NH4Cl or SnCl2 (SET Reduction) Start->Fe Prod1 1H-indol-3-amine (Dehalogenated Product) PdC->Prod1 Hydrodehalogenation (C-Br Cleavage) Prod2 4-bromo-1H-indol-3-amine (Desired Product) Fe->Prod2 Chemoselective Reduction (Preserves C-Br)

Figure 1: Chemoselective reaction pathways for the reduction of 4-bromo-3-nitro-1H-indole.

Comparative Reaction Conditions

The table below summarizes the quantitative data and practical considerations for various reduction methodologies applied to halogenated nitroarenes.

Reducing AgentConditionsChemoselectivity (C-Br retention)Yield of Target AminePractical Considerations
H₂, Pd/C MeOH, 1 atm, 25 °CPoor (< 10%)< 10%Rapid hydrodehalogenation; destroys target molecule[1].
Fe, NH₄Cl EtOH/H₂O, 80 °CExcellent (> 99%)85–95%Mild, cost-effective; requires Celite filtration to remove iron sludge[3].
SnCl₂·2H₂O EtOAc or EtOH, 60 °CExcellent (> 99%)80–90%Highly reliable; requires basic workup to break Sn-amine complexes[2].
H₂, Raney Ni MeOH, 1 atm, 25 °CModerate (~ 60%)40–60%Variable dehalogenation depending on catalyst age and batch[2].

Experimental Protocols

Critical Insight: 3-Aminoindoles are notoriously unstable as free bases and are highly susceptible to aerobic oxidation, rapidly darkening into complex dimeric mixtures. It is strongly advised to either use the crude amine immediately in the subsequent coupling step or trap it in situ (e.g., with Boc₂O) to form the stable tert-butyl (4-bromo-1H-indol-3-yl)carbamate[4].

Protocol A: Modified Béchamp Reduction (Fe/NH₄Cl)

This is the preferred scalable method due to its low environmental impact and high functional group tolerance[3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-nitro-1H-indole (1.0 equiv) in a 4:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride (NH₄Cl, 5.0 equiv).

    • Causality: NH₄Cl provides a mildly acidic buffered environment (pH ~5.5). This activates the iron surface to donate electrons without utilizing harsh acids (like HCl), which could degrade the electron-rich indole core.

  • Heating: Heat the vigorously stirred mixture to 80 °C for 2–3 hours. Monitor completion via TLC (EtOAc/Hexane, 1:1).

  • Filtration: Cool the mixture to room temperature. Filter the heterogeneous suspension through a tightly packed pad of Celite.

    • Causality: Iron oxides form a gelatinous colloidal sludge that will instantly clog standard filter paper and trap the product. Celite provides a porous matrix to capture this sludge.

    • Self-Validation: Check the Celite pad with a 254 nm UV lamp. If the pad strongly absorbs UV, wash with additional hot ethyl acetate until the filtrate runs clear.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between EtOAc and brine. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the crude amine.

Protocol B: Tin(II) Chloride Reduction (SnCl₂·2H₂O)

This method is exceptionally reliable for discovery-scale chemistry where rapid, guaranteed chemoselectivity is required[1][2].

  • Reaction Setup: Dissolve 4-bromo-3-nitro-1H-indole (1.0 equiv) in Ethyl Acetate (10 mL/mmol).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) portion-wise at room temperature. The reaction is mildly exothermic.

  • Heating: Heat the mixture to 60 °C for 3–4 hours until starting material is consumed (monitor by LC-MS or TLC).

  • Quenching & Basification: Cool the reaction to 0 °C. Carefully add saturated aqueous NaHCO₃ or 1M NaOH dropwise until the aqueous layer reaches pH 8–9.

    • Causality: Sn(IV) byproducts strongly chelate the newly formed 3-amino group, pulling the product into the aqueous phase or forming emulsions. Basification converts these into insoluble tin oxides/hydroxides (SnO₂), breaking the chelate and forcing the free amine into the organic phase.

  • Filtration & Extraction: Filter the resulting milky suspension through Celite to remove tin salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the product and confirm the retention of the bromine atom, perform the following analytical checks:

  • LC-MS Isotope Pattern: The definitive hallmark of the retained bromine atom is the presence of a 1:1 isotopic doublet separated by 2 mass units (e.g., [M+H]⁺ at m/z 211 and 213) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. If dehalogenation occurred, a single peak at m/z 133 will dominate.

  • ¹H NMR (DMSO-d₆): The disappearance of the highly deshielded indole C2-H proton (shifted downfield in the starting material due to the adjacent nitro group) and the appearance of a broad singlet integrating for 2H around 4.0–5.0 ppm confirms the successful formation of the -NH₂ group. The preservation of the aromatic splitting pattern confirms no loss of the C4 halogen.

  • TLC Staining: The product amine is significantly more polar than the nitro starting material. It will stain strongly positive with Ninhydrin (turning purple/brown), whereas the starting material will not.

Sources

Application

Designing FtsZ inhibitors using 4-bromo-indazole derivatives as scaffolds

Application Note: Design, Synthesis, and Evaluation of 4-Bromo-1H-Indazole Derivatives as FtsZ-Targeting Antibacterial Agents Introduction & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Evaluation of 4-Bromo-1H-Indazole Derivatives as FtsZ-Targeting Antibacterial Agents

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of unexploited bacterial targets. Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin, has emerged as a highly validated, druggable target[1]. FtsZ orchestrates bacterial cell division by polymerizing into a dynamic "Z-ring" at the midcell, which recruits downstream divisome proteins to initiate septation. Inhibiting FtsZ assembly halts cell division, leading to lethal filamentation.

While early FtsZ inhibitors like PC190723 demonstrated the viability of targeting the FtsZ interdomain cleft, their clinical progression has been hindered by rapid resistance emergence and suboptimal physicochemical properties[2]. To overcome these liabilities, our laboratory focus has shifted toward the indazole scaffold —a privileged bicyclic heteroaromatic structure in medicinal chemistry known for its versatile binding modalities[3].

Specifically, 4-bromo-1H-indazole derivatives have shown profound efficacy as FtsZ inhibitors[4]. The strategic placement of a bromine atom at the C4 position serves a dual purpose: it significantly enhances the lipophilicity required for cell wall penetration and provides a critical vector for halogen bonding within the hydrophobic pocket of the FtsZ interdomain cleft.

SAR Scaffold 4-Bromo-1H-Indazole Mod1 C4-Bromine (Halogen Bonding) Scaffold->Mod1 Mod2 N1/C3 Alkylation (Pocket Fit) Scaffold->Mod2 FtsZ FtsZ Interdomain Cleft Mod1->FtsZ Mod2->FtsZ Effect Z-Ring Disruption FtsZ->Effect Outcome Bacterial Cell Death Effect->Outcome

Caption: Logical flow of 4-bromo-indazole design targeting FtsZ polymerization.

Quantitative Efficacy Data

The substitution patterns on the 4-bromo-1H-indazole core dictate the spectrum and potency of antibacterial activity. Recent structure-activity relationship (SAR) studies have demonstrated that these derivatives exhibit exceptional potency against Gram-positive pathogens, including multidrug-resistant strains[4].

Below is a summary of the in vitro antibacterial performance of optimized 4-bromo-1H-indazole derivatives compared to established baselines:

CompoundTarget StrainMIC (µg/mL)Relative Potency (vs. 3-MBA)Relative Potency (vs. Ciprofloxacin)
Compound 9 S. pyogenes PS432-fold higher2-fold higher
Compound 12 S. aureus (Pen-Res)-256-fold higher-
Compound 18 S. aureus (Pen-Res)-256-fold higher-
Compound 18 S. aureus ATCC29213-64-fold higher4-fold lower

Note: Data synthesized from Wang et al., highlighting the massive fold-increases in potency achieved by the 4-bromo-indazole scaffold over the early-generation FtsZ inhibitor 3-methoxybenzamide (3-MBA)[4]. Furthermore, these compounds share a minimum cell division inhibitory concentration of 128 µg/mL against Gram-negative strains like E. coli and P. aeruginosa.

Experimental Workflows & Self-Validating Protocols

Workflow Syn Chemical Synthesis MIC MIC Screening Syn->MIC GTP GTPase Assay MIC->GTP Micro Phenotypic Validation GTP->Micro

Caption: Sequential validation workflow for characterizing novel FtsZ inhibitors.

Protocol 1: Regioselective Synthesis of the 4-Bromo-1H-Indazole Core

Causality & Rationale: Direct bromination of the indazole ring often yields an inseparable mixture of isomers (e.g., 5-bromo and 7-bromo byproducts). To guarantee absolute regiocontrol at the C4 position, we construct the ring de novo starting from a pre-brominated benzene precursor using a modified Sandmeyer reaction followed by cyclization.

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in aqueous HBr (48%) and cool the reaction vessel to strictly 0–5 °C using an ice-salt bath.

    • Critical Control: Temperature must not exceed 5 °C to prevent the premature decomposition of the diazonium salt into an unwanted phenol byproduct.

  • Sandmeyer Reaction: Slowly add a chilled solution of NaNO₂ (1.1 eq) dropwise. Stir for 30 minutes, then transfer the mixture dropwise into a solution of cuprous bromide (CuBr, 1.2 eq) in aqueous HBr at 70 °C.

  • Extraction: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-bromo-2-methyl-3-nitrobenzene.

  • Reduction & Cyclization: Reduce the nitro group using Iron powder/NH₄Cl in ethanol/water under reflux. After filtration and concentration, subject the resulting amine to diazotization conditions (NaNO₂/HCl) followed by reduction with SnCl₂ to induce intramolecular cyclization, yielding the pure 4-bromo-1H-indazole scaffold.

Protocol 2: In Vitro FtsZ GTPase Activity Assay

Causality & Rationale: FtsZ is a functional GTPase; its polymerization into the Z-ring is strictly coupled to the hydrolysis of GTP into GDP and inorganic phosphate (Pi). By quantifying Pi release using a Malachite Green colorimetric assay, we establish a high-throughput, highly reproducible proxy for FtsZ assembly kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a polymerization buffer consisting of 50 mM MES (pH 6.5), 50 mM KCl, and 5 mM MgCl₂.

  • Protein Incubation: Dilute recombinant S. aureus FtsZ protein to a final concentration of 5 µM in the polymerization buffer.

  • Compound Dosing: Add the 4-bromo-indazole derivative at varying concentrations (e.g., 1 to 128 µg/mL).

    • Self-Validating Control 1: Include a "Vehicle Control" (1% DMSO) to establish the baseline uninhibited GTPase activity.

    • Self-Validating Control 2: Include a "No-GTP Control" to subtract background phosphate contamination from the reagents.

  • Reaction Initiation: Incubate the mixture at 37 °C for 10 minutes, then initiate polymerization by adding 1 mM GTP.

  • Quenching & Readout: After 15 minutes, quench the reaction by adding 100 µL of Malachite Green reagent. Incubate for 5 minutes at room temperature for color development, and read the absorbance at 650 nm using a microplate reader.

Protocol 3: Phenotypic Validation via Fluorescence Microscopy

Causality & Rationale: A compound might inhibit GTPase activity in vitro but fail to penetrate the cell, or it might kill the cell via off-target membrane lysis. To definitively prove that the antibacterial effect is due to FtsZ inhibition in vivo, we must observe the morphological phenotype. True FtsZ inhibitors induce cell elongation without septation (filamentation)[1].

Step-by-Step Methodology:

  • Culture Preparation: Grow Bacillus subtilis (ATCC 9372) in Luria-Bertani (LB) broth at 37 °C until the exponential growth phase (OD₆₀₀ ~ 0.2).

  • Treatment: Treat the cultures with the synthesized FtsZ inhibitor at 0.5×, 1×, and 2× MIC for 2 to 4 hours.

  • Dual Staining: Harvest the cells by mild centrifugation (3000 rpm, 5 min). Resuspend in PBS containing 1 µg/mL FM 4-64 (to visualize the lipid membrane) and 2 µg/mL DAPI (to visualize the nucleoids). Incubate in the dark for 10 minutes.

    • Causality: FtsZ inhibitors halt septation but do not stop DNA replication. Dual staining allows us to visually confirm the hallmark phenotype: elongated, multi-nucleated filaments lacking internal septa.

  • Imaging: Mount the cells on an agarose pad (1% in PBS) and image using a fluorescence microscope equipped with a 100× oil immersion objective. Compare the treated cells against untreated controls to verify the filamentation phenotype.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Effective Purification of 4-bromo-3-nitro-1H-indole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-bromo-3-nitro-1H-indole. It addresses common challenges through detailed t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-bromo-3-nitro-1H-indole. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 4-bromo-3-nitro-1H-indole I should be aware of during purification?

A1: 4-bromo-3-nitro-1H-indole is expected to be a yellow to brown solid at room temperature.[1] Its structure, featuring a polar nitro group (-NO₂) and a hydrogen-bonding indole N-H group, alongside a nonpolar brominated benzene ring, gives it moderate polarity. This dual nature is critical when selecting solvents for recrystallization or chromatography. The compound may also be sensitive to strong acids and prolonged exposure to light or air, which can cause degradation and discoloration.[2]

Q2: What are the primary methods for purifying crude 4-bromo-3-nitro-1H-indole?

A2: The two most effective and commonly used techniques for purifying this compound are recrystallization and flash column chromatography .

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, especially if the product constitutes the bulk of the material. It relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[3]

  • Flash Column Chromatography is a more powerful technique used to separate the desired product from significant quantities of impurities, byproducts, or unreacted starting materials based on their differential adsorption to a stationary phase.[4][5]

Q3: What are the likely impurities in a synthesis of 4-bromo-3-nitro-1H-indole?

A3: Impurities will largely depend on the synthetic route. However, common contaminants may include:

  • Unreacted Starting Material: Such as 4-bromo-1H-indole.

  • Isomeric Byproducts: Nitration of 4-bromoindole could potentially yield other isomers, although the 3-position is electronically favored for electrophilic substitution on the indole ring.[6][7]

  • Di-nitrated Products: Under harsh nitrating conditions, a second nitro group could be added to the ring.[8]

  • Degradation Products: Indoles, particularly nitro-indoles, can be susceptible to oxidation or polymerization, leading to colored, often tarry, impurities.[2]

Q4: How should I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring column fractions.[9] Since the indole ring system is UV-active, spots can be easily visualized under a UV lamp (typically at 254 nm).[4] Staining with an iodine chamber can also be effective for visualizing aromatic compounds.[4]

Troubleshooting Guide: Purification Workflows

This section provides detailed solutions to specific problems encountered during the purification of 4-bromo-3-nitro-1H-indole.

Workflow 1: Purification by Recrystallization

Recrystallization is often the first method attempted for purifying crystalline solids. Success hinges on selecting the appropriate solvent.

Problem 1: The crude product "oils out" instead of forming crystals upon cooling.

  • Causality: This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated, causing the compound to separate as a super-cooled liquid.[3]

  • Solution:

    • Reheat the mixture until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool very slowly. An insulated flask or a dewar can be used to slow the cooling rate, promoting the formation of a crystal lattice over liquid-phase separation.[3]

    • If the issue persists, select a solvent with a lower boiling point.

Problem 2: No crystals form even after the solution has cooled completely.

  • Causality: This typically means too much solvent was used, and the solution is not saturated enough for nucleation to occur.[3]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections on the glass provide nucleation sites.[3]

      • Seeding: Add a single, tiny crystal of pure 4-bromo-3-nitro-1H-indole (if available) to the solution to act as a template for crystal growth.[3]

    • Enhance Cooling: Once the solution has reached room temperature, place it in an ice-water bath or refrigerator to further decrease the compound's solubility.[3]

Decision Tree for Recrystallization Troubleshooting

G Recrystallization Troubleshooting start Crude Product Dissolved in Hot Solvent & Cooled outcome Pure Crystals Formed? start->outcome success Success: Collect Crystals by Filtration outcome->success Yes no_crystals No Crystals Form outcome->no_crystals No oiled_out Compound 'Oils Out' outcome->oiled_out Oils Out action_reduce_vol 1. Reduce Solvent Volume (Boil Off) 2. Induce Crystallization (Scratch/Seed) 3. Cool in Ice Bath no_crystals->action_reduce_vol action_reheat 1. Reheat to Redissolve Oil 2. Add More Hot Solvent 3. Ensure Slow Cooling oiled_out->action_reheat action_reduce_vol->outcome Retry action_reheat->outcome Retry

Caption: Decision tree for troubleshooting common recrystallization issues.

Workflow 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or when recrystallization fails.

Problem 1: Poor separation between the product and an impurity on the TLC plate.

  • Causality: The chosen mobile phase (eluent) does not provide sufficient differentiation in polarity between the compounds, causing them to migrate at similar rates.[4]

  • Solution:

    • Adjust Polarity: If spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Change Solvents: Sometimes, simply adjusting ratios is not enough. A different solvent system may be required to alter the specific interactions (e.g., hydrogen bonding, π-π stacking) between your compounds and the silica. For aromatic compounds, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes or toluene/ethyl acetate system can improve separation.[4]

Problem 2: The product streaks or "tails" on the TLC plate and elutes as a broad band from the column.

  • Causality: This is a classic issue with basic compounds like indoles on acidic silica gel.[10] The basic indole nitrogen can be partially protonated by the acidic silanol groups on the silica surface, leading to strong, non-uniform interactions and poor chromatographic behavior.

  • Solution:

    • Add a Basic Modifier: Add a small amount of triethylamine (NEt₃) or ammonia in methanol (e.g., 0.5-2%) to the mobile phase.[10] This base will preferentially interact with the acidic sites on the silica, allowing your indole derivative to elute cleanly and symmetrically.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[10]

Problem 3: The yellow/brown product is not eluting from the column.

  • Causality: The compound may be too polar for the chosen eluent and is irreversibly adsorbed to the top of the column. In a worst-case scenario, the compound may be decomposing on the acidic silica.[10]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar system (e.g., 10% EtOAc/Hexane) to a more polar one (e.g., 50% EtOAc/Hexane) is often effective. If necessary, a small amount of methanol can be added to the eluent to elute very polar compounds.

    • Check for Decomposition: Run a 2D TLC to check for compound stability on silica. Spot the compound in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent. If a new spot appears off the diagonal, the compound is decomposing.[10] In this case, using a deactivated stationary phase is necessary.

Experimental Protocols

Protocol 1: Recrystallization of 4-bromo-3-nitro-1H-indole

This protocol assumes ethanol is a suitable solvent, which is common for moderately polar aromatic compounds.[3] Always test solubility on a small scale first.

  • Dissolution: Place the crude 4-bromo-3-nitro-1H-indole (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol (e.g., 10-15 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Achieve Saturation: Continue adding hot ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure 4-bromo-3-nitro-1H-indole.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase by TLC. A good system will give the desired product an Rf value of approximately 0.25-0.35. For this compound, start with a 20-30% ethyl acetate in hexanes mixture. Add 1% triethylamine if streaking is observed.[10]

  • Column Packing (Wet Loading):

    • Clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Fill the column about one-third full with the chosen eluent.

    • In a beaker, prepare a slurry of silica gel in the eluent. Pour this slurry into the column.

    • Gently tap the column to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, compacting the silica bed. Ensure the solvent level never drops below the top of the silica.[11]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.[10]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column.

    • Collect fractions in test tubes or vials.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-bromo-3-nitro-1H-indole.

Data Summary Tables

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood general choice for moderately polar compounds.[3]
Methanol65PolarHigher solubility than ethanol; may require a co-solvent.
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111NonpolarMay be useful in a mixed-solvent system with a polar solvent.
Hexanes/Water69 / 100Nonpolar/PolarGenerally unsuitable alone, but useful as co-solvents.

Table 2: Common Mobile Phase Systems for Indole Chromatography on Silica Gel

System Components (v/v)PolarityTypical Application
10-50% Ethyl Acetate / HexanesMediumStandard starting point for many indole derivatives.[12]
10-40% Dichloromethane / HexanesLow-MediumGood for less polar compounds; offers different selectivity.
1-5% Methanol / DichloromethaneHighUsed for eluting more polar indoles.
Add 0.5-2% Triethylamine (NEt₃)-Add to any system to prevent tailing of basic indoles.[10]

General Purification Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis & Isolation crude Crude 4-bromo-3-nitro-1H-indole tlc Analyze by TLC crude->tlc decision Is the major spot >90% pure with minor, distinct impurities? tlc->decision recrystallize Attempt Recrystallization decision->recrystallize Yes chromatography Perform Flash Column Chromatography decision->chromatography No / Complex Mixture analysis Confirm Purity (TLC, NMR, etc.) recrystallize->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for selecting a purification strategy.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Royal Society of Chemistry.
  • 3-Bromo-4-Nitro-1H-Indole. Vibrant Pharma Inc.
  • 4-Bromoindole 96 52488-36-5. Fisher Scientific.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Application Notes and Protocols: 3-Nitro-1H-indole as a Versatile Intermedi
  • 3-Bromo-4-Nitro-1H-Indole. Chem-Impex.
  • Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. Benchchem.
  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Performing Column Chromatography. YouTube. [Link]

  • Column chrom
  • troubleshooting poor yields in the nitr
  • Technical Support Center: Purification of Crude 1-Bromo-3-Nitrobenzene by Recrystalliz
  • Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. Benchchem.

Sources

Optimization

Controlling regioselectivity in subsequent reactions of 4-bromo-3-nitro-1H-indole

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this hub to address the specific regiochemical and chemoselective challenges associated with 4-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this hub to address the specific regiochemical and chemoselective challenges associated with 4-bromo-3-nitro-1H-indole .

This substrate presents a classic "reactivity paradox": the highly electron-withdrawing C3-nitro group activates the adjacent C4-bromo position for Nucleophilic Aromatic Substitution (SNAr), yet its significant steric bulk severely impedes the oxidative addition required for transition-metal-catalyzed cross-couplings[1].

Below, you will find causality-driven troubleshooting guides, validated experimental protocols, and mechanistic FAQs to help you achieve absolute regiocontrol in your synthetic workflows.

Reactivity Map & Strategic Planning

Before initiating any functionalization, it is critical to map the electronic and steric environment of the molecule. The following diagram illustrates the divergent reaction pathways available for 4-bromo-3-nitro-1H-indole.

G Indole 4-Bromo-3-nitro-1H-indole N1 N1 Position (Acidic / Nucleophilic) Indole->N1 Deprotonation Protection/Alkylation C4 C4 Position (Sterically Hindered Electrophile) Indole->C4 Pd-Catalyzed Cross-Coupling SNAr (ortho-NO2 activated) C3 C3 Position (Strong EWG / Reducible) Indole->C3 Chemoselective Reduction (Fe/NH4Cl or SnCl2) C2 C2 Position (Nucleophilic / C-H Activation) Indole->C2 Electrophilic Attack Direct Arylation

Figure 1: Site-specific reactivity map of 4-bromo-3-nitro-1H-indole.

Troubleshooting & FAQ: Controlling Regioselectivity

FAQ 1: Why is my Suzuki-Miyaura coupling at C4 failing or yielding protodebrominated byproducts?

The Causality: The C4-bromo bond is sterically shielded by the adjacent C3-nitro group. While the electron-withdrawing nature of the nitro group technically accelerates the initial oxidative addition of Pd(0), the steric bulk prevents the transmetalation step if standard, small-bite-angle ligands (like PPh 3​ ) are used. This stalled intermediate undergoes competitive β -hydride elimination or protonation, leading to protodebromination[2]. The Solution: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands enforce a monoligated Pd(0) active species that is highly reactive and structurally capable of accommodating the ortho-steric bulk during transmetalation. Furthermore, the N1-proton must be protected (e.g., with a Boc or SEM group) to prevent catalyst poisoning.

Table 1: Catalyst/Ligand Screening Data for C4 Suzuki-Miyaura Coupling

Catalyst SystemBase / SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / Tol:H 2​ O100< 10%Severe protodebromination. Steric hindrance blocks transmetalation.
Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane9025%Bidentate ligand restricts flexibility; sluggish reductive elimination.
Pd 2​ (dba) 3​
  • XPhos
Cs 2​ CO 3​ / Dioxane9082%High electron density accelerates coupling; bulk stabilizes Pd(0).
Pd(OAc) 2​
  • SPhos
  • K 3​ PO 4​ / Toluene 100 > 88% Optimal. SPhos methoxy groups provide secondary Pd coordination.
    FAQ 2: Can I bypass transition metals and use SNAr at the C4 position?

    The Causality: Yes. Classical Nucleophilic Aromatic Substitution (SNAr) is governed by electronic activation rather than bond dissociation energies[1]. The C3-nitro group acts as a powerful electron sink, stabilizing the Meisenheimer complex formed when a nucleophile attacks the C4 position. The Solution: Strong nucleophiles such as primary/secondary amines or alkoxides can displace the C4-bromide under basic conditions and thermal heating[3]. This is often cleaner than Pd-catalysis if your target allows for a C-N or C-O bond at C4.

    FAQ 3: How do I reduce the C3-nitro group to an amine without cleaving the C4-bromide?

    The Causality: Standard catalytic hydrogenation (Pd/C with H 2​ ) is non-chemoselective; it will rapidly reduce the nitro group but will also undergo oxidative addition into the C4-Br bond, yielding 3-aminoindole. The Solution: You must shift from catalytic hydrogenation to a Single-Electron Transfer (SET) reduction mechanism. Using Iron (Fe) powder with Ammonium Chloride (NH 4​ Cl) generates a mild, protic environment where the nitro group is sequentially reduced to a nitroso, then hydroxylamine, and finally an amine, leaving the aryl halide completely intact.

    Validated Experimental Workflows

    To ensure reproducibility, follow this strategic decision tree for sequential functionalization.

    Workflow Start 4-Bromo-3-nitro-1H-indole Step1 Step 1: N-Protection (NaH, SEM-Cl or Boc2O) Start->Step1 Decision Step 2: Functionalization Route Step1->Decision RouteA Route A: C4 Cross-Coupling (Pd(OAc)2, SPhos, Ar-B(OH)2) Decision->RouteA Retain NO2, build C-C RouteB Route B: SNAr at C4 (Nucleophile, Base, Heat) Decision->RouteB Retain NO2, build C-N/C-O RouteC Route C: C3 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Decision->RouteC Retain Br, reduce NO2 ProductA 4-Aryl-3-nitro-1H-indole RouteA->ProductA ProductB 4-Substituted-3-nitro-1H-indole RouteB->ProductB ProductC 3-Amino-4-bromo-1H-indole RouteC->ProductC

    Figure 2: Strategic workflow for the divergent functionalization of 4-bromo-3-nitro-1H-indole.

    Protocol A: Chemoselective Reduction of C3-Nitro to C3-Amine (Without Debromination)

    This protocol is a self-validating system: the use of heterogeneous iron requires visual confirmation of oxide formation (color change) to ensure the SET mechanism is actively proceeding.

    • Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-3-nitro-1H-indole (1.0 equiv, 5.0 mmol) in a 4:1 mixture of Ethanol and deionized Water (40 mL).

    • Reagent Addition: Add solid Ammonium Chloride (NH 4​ Cl, 5.0 equiv) followed by fine Iron powder (Fe, 10.0 equiv, ~325 mesh). Note: The high surface area of the iron powder is critical for efficient electron transfer.

    • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under vigorous magnetic stirring. The solution will transition from a yellow suspension to a dark brown/black slurry as iron oxides (Fe 2​ O 3​ /Fe 3​ O 4​ ) are generated.

    • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar amine product will appear at a significantly lower Rf​ than the nitro starting material.

    • Workup & Isolation: While still hot, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite cake thoroughly with hot Ethyl Acetate (3 × 20 mL).

    • Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield 3-amino-4-bromo-1H-indole.

    Protocol B: Sterically Demanding C4 Suzuki-Miyaura Coupling
    • Preparation: In an oven-dried Schlenk tube, combine N-protected 4-bromo-3-nitroindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc) 2​ (5 mol%), SPhos (10 mol%), and anhydrous K 3​ PO 4​ (3.0 equiv).

    • Inert Atmosphere: Seal the tube and perform three vacuum/argon backfill cycles to strictly exclude oxygen, preventing phosphine ligand oxidation.

    • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M concentration) via syringe.

    • Reaction: Heat the mixture to 100 °C for 12–16 hours. The bulky SPhos ligand will force the formation of a highly active [Pd(SPhos)] active species, overcoming the ortho-nitro steric clash[2].

    • Workup: Cool to room temperature, dilute with EtOAc, filter through a short plug of silica gel, and purify via flash column chromatography.

    References

    • National Institutes of Health (NIH). Synthesis of Tridentate[1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling. Available at:[Link]

    • Scribd. Practical Methodologies For The Synthesis of Indoles | PDF | Alkene. (Details SNAr methodologies and reductive cyclizations of ortho-nitro aryl halides). Available at:[Link]

    Sources

    Troubleshooting

    Challenges and solutions for N-H protection of 4-bromo-3-nitro-1H-indole

    Welcome to the Technical Support Center. As drug development heavily relies on functionalized indoles for kinase inhibitors and novel therapeutics, the N-H protection of highly deactivated systems like 4-bromo-3-nitro-1H...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As drug development heavily relies on functionalized indoles for kinase inhibitors and novel therapeutics, the N-H protection of highly deactivated systems like 4-bromo-3-nitro-1H-indole presents unique synthetic hurdles. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your protection strategies succeed.

    Troubleshooting & FAQs

    Q: Why is the N-H protection of 4-bromo-3-nitro-1H-indole so low-yielding compared to standard indoles? A: The difficulty arises from a combination of severe electronic deactivation and local steric congestion.

    • Electronic Effect: The 3-nitro group is a powerful electron-withdrawing group (EWG). It stabilizes the indolide anion via resonance, lowering the pKa of the N-H proton but drastically depleting electron density on the nitrogen, making it an exceptionally poor nucleophile[1].

    • Steric/Inductive Effect: The 4-bromo group exerts an additional inductive (-I) withdrawing effect. More importantly, the bromine atom is positioned peri to the 3-nitro group. This peri-interaction causes steric strain, forcing the nitro group slightly out of the indole plane. The combined bulk of the twisted nitro group and the large bromine atom creates a highly congested local environment that kinetically hinders the approach of protecting groups.

    Q: Which protecting groups are most viable for this deactivated system? A: Due to the steric congestion from the 4-bromo/3-nitro peri-interaction, highly bulky groups like Triisopropylsilyl (TIPS) or Trityl (Tr) are kinetically prohibitive. Smaller, highly reactive electrophiles such as the tert-butyloxycarbonyl (Boc) group (using Boc₂O), Tosyl (TsCl), or 2-(Trimethylsilyl)ethoxymethyl (SEM-Cl) are the most viable[2]. Boc is generally preferred as it is robust and easily removed under acidic conditions.

    Q: My Boc protection using Et₃N and DMAP is stalling at 20% conversion. How can I drive it to completion? A: Triethylamine (Et₃N) is not strong enough to quantitatively deprotonate the deactivated N-H. You must switch to a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (THF)[2]. Additionally, ensure you are using a sufficient catalytic amount of DMAP (10-20 mol%). DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is electrophilic enough to be trapped by the poorly nucleophilic 3-nitroindolide[3].

    Q: My reaction mixture turns black and tarry when using strong bases. What is happening? A: Nitroaromatics are highly sensitive to single-electron transfer (SET) reactions and can undergo complex polymerization or degradation under strongly basic conditions, especially if the reaction is allowed to heat up[3]. To prevent this, always add the base at 0 °C and do not exceed room temperature. If degradation persists, you should pivot to the indirect synthetic route (protecting 4-bromoindole first, then nitrating)[4].

    Comparative Data & Optimization

    The following table summarizes the causality behind base and condition selection for the N-Boc protection of 4-bromo-3-nitro-1H-indole.

    Table 1: Optimization of N-Boc Protection Conditions

    Base SystemSolventCatalystTemp (°C)Time (h)Conversion (%)Mechanistic Causality / Notes
    Et₃N (2.0 eq)DCMDMAP (0.1 eq)2524< 20Weak base; indolide nucleophilicity is too low due to 3-NO₂ EWG effect.
    K₂CO₃ (2.0 eq)DMFNone6018~ 40Poor solubility; thermal degradation of nitroaromatic core observed.
    NaH (1.5 eq) THF DMAP (0.2 eq) 0 to 25 4 > 95 Irreversible deprotonation; DMAP activates Boc₂O to overcome steric hindrance.
    None (Indirect)MeCNCF₃COONO₂0 to 5291Yield of nitration step on N-Boc-4-bromoindole. Bypasses N-H deactivation entirely.

    Strategic Workflow

    Workflow Start 4-Bromo-3-nitro-1H-indole N-H Protection Direct Direct Protection (Boc2O, NaH, DMAP) Start->Direct Primary Strategy Indirect Indirect Route (Protect 4-Bromoindole First) Start->Indirect If Substrate Degrades BaseCheck Conversion > 80%? Direct->BaseCheck Monitor via LCMS Nitration Non-Acidic Nitration at C-3 (CF3COONO2) Indirect->Nitration N-Protected Intermediate BaseCheck->Indirect No (Steric/Electronic Failure) Success Purified N-Protected 4-Bromo-3-nitroindole BaseCheck->Success Yes Nitration->Success Regioselective

    Workflow for N-H protection of 4-bromo-3-nitro-1H-indole comparing direct and indirect strategies.

    Validated Experimental Protocols

    Protocol A: Direct N-Boc Protection using NaH/DMAP

    Self-Validating System: The reaction progress is monitored by TLC (Hexanes/EtOAc). The disappearance of the highly polar N-H indole spot and the appearance of a less polar, UV-active spot confirms conversion. Quenching a small aliquot with water and analyzing via LCMS ensures the product mass (M+H or M+Na) is present before bulk workup to prevent loss of material.

    • Preparation : Flame-dry a round-bottom flask under argon. Dissolve 4-bromo-3-nitro-1H-indole (1.0 eq) in anhydrous THF (0.2 M).

    • Deprotonation : Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Causality: NaH irreversibly deprotonates the weakly acidic N-H, preventing equilibrium stalling[2]. Stir for 30 minutes until hydrogen evolution ceases.

    • Activation : Add DMAP (0.2 eq). Causality: DMAP acts as a nucleophilic catalyst to activate the incoming electrophile.

    • Electrophile Addition : Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in THF.

    • Reaction & Validation : Warm to room temperature and stir for 4 hours. Validation: Pull a 10 µL aliquot, quench in MeOH, and run LCMS. If conversion is <95%, add an additional 0.5 eq Boc₂O.

    • Workup : Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification : Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield tert-butyl 4-bromo-3-nitro-1H-indole-1-carboxylate[5].

    Protocol B: Indirect Route (Protection followed by Non-Acidic Nitration)

    Causality: If direct protection fails due to degradation, protecting the more nucleophilic 4-bromo-1H-indole first bypasses the electronic deactivation caused by the nitro group. Subsequent non-acidic nitration prevents acid-catalyzed polymerization[3].

    • Protection : Protect 4-bromo-1H-indole using standard Boc₂O/DMAP/Et₃N conditions to yield N-Boc-4-bromoindole.

    • Nitration Setup : In a reaction tube, dissolve N-Boc-4-bromoindole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile (0.5 M)[4].

    • In-situ Nitrating Agent Generation : Cool the mixture to 0–5 °C. Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq). Causality: TFAA reacts with the nitrate salt to generate trifluoroacetyl nitrate in situ, a highly reactive but non-acidic electrophile[4].

    • Reaction & Validation : Stir at 0–5 °C for 2 hours. Validation: TLC should show complete consumption of the starting material.

    • Workup : Quench with ice water. Extract with DCM, wash with saturated NaHCO₃ to neutralize residual acid, dry, and concentrate.

    • Purification : Recrystallize or chromatograph to isolate the final protected product[5].

    References

    • Synthesis and Reactions of N-Protected 3-Nitroindoles Source: Synthesis (1999) / ResearchGate URL:[Link]

    • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization Source: Journal of the American Chemical Society (2022) URL:[Link]

    • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions Source: RSC Advances (2023) URL:[Link]

    • Supporting Information For Regioselective Synthesis of 3-nitroindoles Source: RSC Advances (2023) URL:[Link]

    Sources

    Optimization

    Troubleshooting low yields in Barton-Zard pyrrole synthesis with nitroindoles

    Introduction Welcome to the technical support guide for the Barton-Zard pyrrole synthesis, with a specialized focus on the use of nitroindole substrates. This reaction, first reported by Derek H.

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Welcome to the technical support guide for the Barton-Zard pyrrole synthesis, with a specialized focus on the use of nitroindole substrates. This reaction, first reported by Derek H. R. Barton and Samir Z. Zard in 1985, provides a powerful method for constructing pyrrole rings through the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate.[1][2] While generally efficient, the application of this methodology to electron-deficient and structurally complex substrates like nitroindoles can present unique challenges, often manifesting as diminished yields or unexpected side products.

    This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these complexities. We will delve into the mechanistic nuances, provide actionable solutions to common problems, and offer detailed protocols to enhance the success of your synthetic endeavors.

    Troubleshooting Guide: Low Yields and Side Reactions

    This section addresses the most frequently encountered issues when performing the Barton-Zard reaction with nitroindole derivatives. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step remedies.

    Q1: My reaction is resulting in a very low yield or fails to proceed entirely. What are the primary causes?

    Low or nonexistent yields are typically traced back to one of three areas: reagent integrity, choice of base, or suboptimal reaction conditions.

    Probable Cause 1: Reagent Purity and Stability

    The Barton-Zard reaction is sensitive to the quality of its starting materials.

    • Nitroindoles: These substrates can be unstable, particularly if not stored correctly. The strong electron-withdrawing nature of the nitro group makes the indole ring susceptible to degradation or polymerization under strongly basic conditions.[3]

    • Isocyanoacetates (e.g., Ethyl Isocyanoacetate): These reagents can hydrolyze or degrade over time, especially if exposed to moisture or acidic contaminants.

    • Solvents and Bases: Residual water in solvents can quench the enolate of the isocyanoacetate. Bases can degrade upon prolonged exposure to air and moisture.

    Solutions:

    • Use Fresh Substrates: It is highly recommended to use freshly prepared or purified nitroindoles for the reaction.[3]

    • Verify Isocyanoacetate Quality: Check the purity of the isocyanoacetate by ¹H NMR. If degradation is suspected, distill it under reduced pressure before use.

    • Ensure Anhydrous Conditions: Use dry solvents. If necessary, distill solvents over an appropriate drying agent. Use freshly opened or properly stored bases.

    Probable Cause 2: Inappropriate Base Selection

    The choice of base is arguably the most critical parameter in the Barton-Zard synthesis.[3][4] The base must be strong enough to efficiently deprotonate the α-isocyanoacetate but not so strong or nucleophilic that it promotes polymerization or undesired side reactions of the sensitive nitroindole substrate.

    Base Approx. pKa (Conjugate Acid) Pros Cons Recommended Use Case
    DBU 13.5 (in MeCN)Strong, non-nucleophilic base. Often gives clean reactions.[4]Can be too strong for highly sensitive substrates, leading to dark reaction mixtures and polymerization.Excellent starting point for most N-protected nitroindoles.
    K₂CO₃ 10.3 (first dissociation)Mild, inexpensive, and effective for activated substrates.[5][6]May not be strong enough for less reactive isocyanoacetates, leading to slow or incomplete reactions.Ideal for nitro-2H-chromenes and potentially suitable for highly activated nitroindoles.[6][7]
    Hindered Alkoxides (e.g., t-BuOK) ~19 (in DMSO)Very strong; useful for less reactive nitroalkenes or vinyl sulfones.[4]Often too harsh for nitroindoles, causing significant decomposition and side product formation.Generally not recommended for nitroindole substrates unless other bases fail.
    DABCO 8.8 (second protonation)Mild, non-nucleophilic.Often too weak to initiate the reaction efficiently.Can be trialed in optimization studies where DBU proves too harsh.[6]

    Solutions:

    • Start with DBU: For a typical N-protected 3-nitroindole, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the recommended starting base.

    • Consider Weaker Bases: If DBU leads to decomposition, a milder base like potassium carbonate (K₂CO₃) in a polar solvent like ethanol can be effective.[6]

    • Slow Addition: Regardless of the base used, slow, dropwise addition to the solution of the nitroindole and isocyanoacetate at a controlled temperature (e.g., 0 °C to room temperature) is crucial to minimize polymerization.[8]

    Q2: My reaction produces multiple products, and purification is difficult. What is the major side reaction?

    With N-protected 3-nitroindoles, the formation of a rearranged constitutional isomer is a significant and often overlooked side reaction. The expected product is a pyrrolo[3,4-b]indole, but under certain conditions, a pyrrolo[2,3-b]indole can be formed.

    Causality: The Role of the N-Protecting Group

    The outcome of the reaction is highly dependent on the nature of the nitrogen protecting group on the indole.[9]

    • N-Alkoxycarbonyl or N-Alkyl Groups: These groups typically lead to the "normal" Barton-Zard product, the pyrrolo[3,4-b]indole system.[4][9]

    • N-Sulfonyl Groups (e.g., -SO₂Ph): These strongly electron-withdrawing groups can facilitate a rearrangement pathway, leading to the formation of the isomeric pyrrolo[2,3-b]indole .[4][9] This occurs because the sulfonyl group enhances the acidity of the C2-proton of the indole ring, enabling an alternative reaction cascade after the initial Michael addition.

    Below is a diagram illustrating these competing pathways.

    G cluster_0 Reaction Input cluster_1 Intermediate cluster_2 Protecting Group Influence cluster_3 Reaction Pathways cluster_4 Final Products 3-Nitroindole 3-Nitroindole Michael_Adduct Michael Adduct 3-Nitroindole->Michael_Adduct Isocyanoacetate_Anion Isocyanoacetate Anion Isocyanoacetate_Anion->Michael_Adduct N_Alkyl_Boc N-Alkyl / N-Boc N_Sulfonyl N-Sulfonyl Normal_Cyclization 5-endo-dig Cyclization at C3a-C9b bond Michael_Adduct->Normal_Cyclization Rearrangement_Pathway Proton Transfer & Cyclization at C2 Michael_Adduct->Rearrangement_Pathway N_Alkyl_Boc->Normal_Cyclization Favors N_Sulfonyl->Rearrangement_Pathway Favors Product_Normal Pyrrolo[3,4-b]indole (Expected Product) Normal_Cyclization->Product_Normal Product_Rearranged Pyrrolo[2,3-b]indole (Rearranged Product) Rearrangement_Pathway->Product_Rearranged

    Caption: Competing pathways based on N-protecting group.

    Solutions:

    • Choose the Right Protecting Group: For the synthesis of pyrrolo[3,4-b]indoles, avoid N-sulfonyl protecting groups. Opt for N-Boc, N-alkyl, or N-alkoxycarbonyl groups, which reliably direct the reaction toward the desired isomer.[9][10]

    • Reaction Temperature: Running the reaction at lower temperatures (0 °C or below) can sometimes suppress side reactions by favoring the kinetically controlled pathway, though this may require longer reaction times.[3]

    • Careful Analysis: Be aware of the potential for this isomerism. Use high-field NMR and other spectroscopic methods to unambiguously determine the structure of your product.

    Frequently Asked Questions (FAQs)

    Q3: Can you illustrate the generally accepted mechanism for the Barton-Zard reaction?

    A: Certainly. The reaction proceeds through five key steps, beginning with the formation of a nucleophile and culminating in an aromatized pyrrole ring.[2][8]

    BartonZard_Mechanism A 1. Deprotonation B 2. Michael Addition A->B Forms C-nucleophile C 3. 5-endo-dig Cyclization B->C Forms 5-membered ring intermediate D 4. Elimination of Nitrite C->D Expels NO₂⁻ group E 5. Tautomerization D->E Rearomatization driven F Aromatic Pyrrole E->F

    Caption: General mechanism of the Barton-Zard Synthesis.

    • Deprotonation: A base removes the acidic α-proton from the isocyanoacetate to form a stabilized carbanion (enolate).[5]

    • Michael Addition: This nucleophilic carbanion attacks the β-carbon of the nitroalkene (in this case, the C2 position of the 3-nitroindole).[2][11]

    • 5-endo-dig Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the newly formed carbanion attacks the electrophilic carbon of the isocyano group.[5][8]

    • Elimination: The cyclic intermediate eliminates the nitro group as a nitrite anion (NO₂⁻), which is an excellent leaving group.[1][5]

    • Tautomerization: A final proton shift (tautomerization) occurs to yield the stable, aromatic pyrrole ring.[2][5]

    Q4: What is a reliable starting protocol for this reaction with a nitroindole?

    A: The following protocol is a robust starting point for the synthesis of a pyrrolo[3,4-b]indole from an N-Boc-3-nitroindole.

    Protocol_Workflow Setup 1. Setup - Inert atmosphere (N₂/Ar) - Anhydrous THF - Cool to 0 °C Reagents 2. Add Reagents - N-Boc-3-nitroindole (1.0 eq) - Ethyl Isocyanoacetate (1.1 eq) Setup->Reagents Base 3. Slow Base Addition - DBU (1.2 eq) in THF - Add dropwise over 30 min - Maintain temp at 0-5 °C Reagents->Base React 4. Reaction - Allow to warm to RT - Stir for 2-4 h (monitor by TLC) Base->React Quench 5. Workup - Quench with sat. NH₄Cl(aq) - Extract with Ethyl Acetate React->Quench Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography (Silica gel) Quench->Purify

    Caption: Experimental workflow for the Barton-Zard reaction.

    Protocol 1: Synthesis of 4-(tert-Butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate [10]

    • Materials:

      • tert-Butyl 3-nitro-1H-indole-1-carboxylate (1.0 eq)

      • Ethyl isocyanoacetate (1.1 eq)

      • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

      • Anhydrous Tetrahydrofuran (THF)

      • Saturated aqueous ammonium chloride (NH₄Cl)

      • Ethyl acetate

      • Brine

      • Anhydrous sodium sulfate (Na₂SO₄)

    • Procedure:

      • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc-3-nitroindole (1.0 eq) and anhydrous THF.

      • Add the ethyl isocyanoacetate (1.1 eq) to the solution.

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly add a solution of DBU (1.2 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

      • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

      • Concentrate the solvent under reduced pressure.

      • Purify the crude residue by column chromatography on silica gel to afford the desired product.

    References
    • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098. ([Link])

    • Barton, D. H. R., & Zard, S. Z. (1985). A New Synthesis of Pyrroles from Nitroalkenes. J. CHEM. SOC., CHEM. COMMUN. ([Link])

    • Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. HETEROCYCLES, Vol. 75, No. 2. ([Link])

    • Ono, N. (2008). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. LOCKSS. ([Link])

    • All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. ([Link])

    • R Discovery. (2010). Barton‐Zard Pyrrole Synthesis. ([Link])

    • ResearchGate. (n.d.). Barton-Zard reaction. ([Link])

    • SynArchive. (n.d.). Barton-Zard Reaction. ([Link])

    • Dr. Yousafzai. (2024). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. YouTube. ([Link])

    • Sosnovskikh, V. Y., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8438. ([Link])

    • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(24), 16436-16440. ([Link])

    • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117-1122. ([Link])

    • ResearchGate. (n.d.). Optimization of the reactions conditions. ([Link])

    • Wikipedia. (n.d.). Barton–Zard reaction. ([Link])

    Sources

    Troubleshooting

    Section 1: Frequently Asked Questions (FAQs) - Experimental Troubleshooting

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability landscape...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability landscape of 4-bromo-3-nitro-1H-indole .

    Unlike simple aliphatic compounds, halonitroindoles possess multiple reactive centers. The electron-rich pyrrole ring, the photolabile nitro group, and the meta-directing but homolytically sensitive carbon-bromine (C-Br) bond create a multifaceted degradation profile. This guide moves beyond basic storage instructions to explain the causality behind degradation, providing self-validating protocols to troubleshoot and secure your experimental workflows.

    Q1: My 4-bromo-3-nitro-1H-indole stock solution in DMSO turned from pale yellow to dark brown over a week. What is the mechanism behind this? A1: This color change is a classic hallmark of oxidative degradation. The pyrrole ring of the indole core is highly susceptible to electrophilic attack by dissolved oxygen or reactive oxygen species (ROS). Even though the 3-nitro group is electron-withdrawing and partially deactivates the ring, the C2 position remains vulnerable. Oxidation typically yields a 2-oxindole intermediate (4-bromo-3-nitro-2-oxindole), which can further oxidize and undergo ring cleavage to form highly conjugated, dark-colored isatin or anthranilic acid derivatives[1].

    Q2: I am observing a mass shift of -79/-81 Da in my LC-MS analysis after leaving my samples on the benchtop. Is my compound falling apart? A2: Yes, your compound is undergoing photolytic debromination. Brominated aromatic compounds are highly sensitive to ultraviolet (UV) and ambient light[2]. The C-Br bond undergoes homolytic cleavage upon photon absorption, generating a highly reactive aryl radical that abstracts a hydrogen atom from the solvent, leaving you with 3-nitro-1H-indole. Always store and handle this compound in amber vials.

    Q3: How does buffer pH affect the stability of this compound during in vitro assays? A3: The N-H proton of 3-nitroindoles is surprisingly acidic due to the strong electron-withdrawing nature of the adjacent nitro group. In basic conditions (pH > 8.0), the compound deprotonates to form an indolyl anion. This anionic state exponentially increases the electron density across the pyrrole ring, making it highly reactive toward auto-oxidation[1]. Maintain your assay buffers between pH 6.0 and 7.0 to balance compound solubility and structural integrity.

    Q4: Can I use DTT or TCEP in my assay buffers with this compound? A4: No. The 3-nitro group is highly susceptible to reduction. Strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will rapidly reduce the nitro group to an amine, yielding 4-bromo-1H-indol-3-amine (a mass shift of -30 Da). If a reducing environment is required for your protein, consider using milder agents like β -mercaptoethanol at very low concentrations, and validate the stability via LC-MS beforehand.

    Section 2: Mechanistic Pathways of Degradation

    Understanding the "why" allows you to predict and prevent degradation before it ruins an experiment.

    1. Photolytic Degradation & Radical Cascades Nitroindoles are notorious for their complex photochemistry. When exposed to UV light (e.g., 350 nm), the 3-nitro group is excited to a triplet state. This excited state induces an intramolecular hydrogen abstraction—typically from the N-H bond—triggering a radical cascade[3]. This can lead to the release of a nitrosoindole group or the formation of oxidized abasic-like lesions if the compound is conjugated to a biological scaffold[3]. Furthermore, atmospheric oxidation studies confirm that the N-H bond is the primary site for initial hydrogen abstraction during radical-mediated degradation[4].

    2. Oxidative Ring Cleavage The oxidation of indoles does not stop at the addition of a single hydroxyl group. The initial attack at the C2 position forms a 2-oxindole. Because the C3 position is blocked by the nitro group, subsequent oxidation forces the cleavage of the C2-C3 bond. This carbocyclic-aromatic ring cleavage pathway yields isatin derivatives (e.g., 4-bromoisatin) and eventually degrades into functionalized anthranilic acids[1].

    Pathway Parent 4-Bromo-3-nitro-1H-indole Ox1 4-Bromo-3-nitro-2-oxindole (+16 Da) Parent->Ox1 Oxidation (O2, ROS) Photo1 3-Nitro-1H-indole (Debromination, -79/81 Da) Parent->Photo1 UV Light (C-Br Cleavage) Photo2 Nitroso/Radical Intermediates (Photolysis) Parent->Photo2 UV Light (3-Nitro Excitation) Red1 4-Bromo-1H-indol-3-amine (Reduction, -30 Da) Parent->Red1 Reducing Agents Ox2 4-Bromoisatin Derivative (Ring Cleavage) Ox1->Ox2 Further Oxidation

    Fig 1. Primary degradation pathways of 4-bromo-3-nitro-1H-indole under environmental stress.

    Section 3: Quantitative Degradation Profile

    To aid in rapid LC-MS/MS identification of degraded batches, the following table summarizes the expected mass shifts and relative degradation velocities under various stress conditions.

    Stress ConditionPrimary MechanismPrimary DegradantMass Shift ( Δ Da)Relative Degradation Rate
    0.1 M NaOH (Base) Deprotonation & Auto-oxidation4-Bromo-3-nitro-2-oxindole+16 DaHigh
    3% H2​O2​ (Oxidative) Electrophilic Oxidation4-Bromoisatin derivative+30 Da (approx)Very High
    UV Light (365 nm) Homolysis & Photolysis3-Nitro-1H-indole / Nitroso-79/81 Da or -16 DaModerate
    0.1 M HCl (Acid) HydrolysisMinimal degradationN/ALow
    DTT / TCEP (Reductive) Nitro Reduction4-Bromo-1H-indol-3-amine-30 DaHigh

    Section 4: Validated Experimental Protocols

    To establish a self-validating system for your specific assay conditions, you must perform a Forced Degradation Study. This protocol ensures that any loss of signal in your functional assays is due to biological activity, not chemical instability[2].

    Protocol: Forced Degradation Profiling via LC-MS/MS

    Objective: To quantitatively assess the stability of 4-bromo-3-nitro-1H-indole under controlled stress conditions and identify specific degradants.

    Step 1: Stock Preparation

    • Dissolve 4-bromo-3-nitro-1H-indole in anhydrous, LC-MS grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

    • Causality Note: Avoid DMSO for stock preparation if oxidative stress is being tested, as DMSO can act as an oxygen scavenger and skew results.

    Step 2: Stress Application (Parallel Aliquots)

    • Oxidative Stress: Mix 100 μ L of stock with 100 μ L of 3% H2​O2​ . Incubate at 25°C for 24 hours.

    • Basic Stress: Mix 100 μ L of stock with 100 μ L of 0.1 M NaOH. Incubate at 25°C for 24 hours.

    • Photolytic Stress: Place 200 μ L of stock in a clear glass HPLC vial. Expose to a UV-A light source (365 nm) for 4 hours.

    • Control: 100 μ L of stock + 100 μ L LC-MS water, stored in an amber vial at 4°C.

    Step 3: Quenching

    • Neutralize the basic sample with 100 μ L of 0.1 M HCl.

    • Move the photolytic sample to a dark environment.

    • Dilute all samples 1:10 in mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid) to stop further reactions and prepare for injection.

    Step 4: LC-MS/MS Analysis

    • Inject 5 μ L onto a C18 Reverse-Phase column.

    • Run a gradient from 5% to 95% MeCN over 10 minutes.

    • Monitor in both ESI+ and ESI- modes. Note: The acidic N-H proton makes ESI- highly effective for detecting the parent compound and oxindole degradants.

    Protocol S1 1. Aliquot Sample (1 mg/mL in MeCN) S2 2. Apply Stressor (UV, H2O2, Base, Acid) S1->S2 S3 3. Quench Reaction (Neutralize/Darkness) S2->S3 S4 4. LC-MS/MS Analysis (ESI+ / ESI-) S3->S4 S5 5. Data Interpretation (Mass Shift Profiling) S4->S5

    Fig 2. Step-by-step workflow for the forced degradation profiling of indole derivatives.

    References

    • BenchChem. "Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution." BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDwA0Z8xeLEbbW0J5YzY5R9JEpWK3zxJq0YzF6ZKxobif0U4ICxvBbKeiHvR7Inwbv3OWMvV9EGKnGBIr0gnWwchtxIpIS7KWwCXBnUHaBVx2r55tUBXmb73lQug33R_VPNZCsa3-d3dumD0wsJ3loDNyuydi5-8Pu7a_XB_-ChflKHzmbe4zSNFLfbNF3GFZQHh0Iv39tCzxhxIfwSypDgC3JFV6Ctt-EZPA=]
    • Ma, Q., et al. "Biodegradation and Biotransformation of Indole: Advances and Perspectives." Frontiers in Microbiology, 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDqiw8Vu5Fk6CKYELbxNicgJlpppoXC9F5ChE8jN7tInZcBPr9Y52SMnBgdT7WN59pXJbWUqfIe6BCwLqBziFYlKHVgkR-CIsJ2CDMTC8nYpgf3WvnNU9f74WPTyvI3fUIDOvNC-JfXxT_EcBPqNdnbwriQJvjrOOJigZjT3T2YwGTVDwOZaadi8Uv5wQd_UPODJg=]
    • RSC Publishing. "Photochemical modifications for DNA/RNA oligonucleotides." Chemical Society Reviews, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-x6swejLSydCCjK4n6nqLOaCdAT0NFtmYHqz8Qlg8YF4EKC5gDa_-6SyC5Gp8yEFm2RHmo_lTy2OGCiWG5muizhTcpoUq-pKNBs_nhZhRXD1oTf-7hW97ZNEHdHgLcyQXgZyp63OJ5P6zQDUFEddmccvUoCBCPV9S]
    • Jiang, Y., et al. "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol." ACS Earth and Space Chemistry, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJEkbA5T0bnBvmlBdbK7H7KBsbykaVcUJy5k6AmE2LpzjySu4e1S_ukxkYmc1hGU7505eqnlUTbr-LIz02ED4CegQ0kyuvk54vCJgE5SZSMEl_eu02RqvMEi_2dW7qsEROiPaQRhmVzGyTGU8M]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Analysis: 4-Bromo- vs. 4-Chloro-3-nitro-1H-indole in Advanced Organic Synthesis

    In the development of complex heterocyclic scaffolds—particularly for kinase inhibitors (e.g., BTK inhibitors) and advanced immunomodulators—the indole core remains a privileged, yet challenging, structure. Functionaliza...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the development of complex heterocyclic scaffolds—particularly for kinase inhibitors (e.g., BTK inhibitors) and advanced immunomodulators—the indole core remains a privileged, yet challenging, structure. Functionalization at the C4 position is notoriously difficult due to steric hindrance and the inherent electron-rich nature of the pyrrole ring, which typically directs electrophiles to the C3 position.

    The introduction of a 3-nitro group fundamentally alters this electronic landscape. By exerting strong inductive (-I) and mesomeric (-M) pull, the nitro group depletes electron density from the adjacent C4 position, activating it for nucleophilic attack. This guide provides an in-depth comparative analysis of 4-bromo-3-nitro-1H-indole and 4-chloro-3-nitro-1H-indole , detailing their orthogonal reactivity profiles to help synthetic chemists select the optimal building block for their specific workflow.

    Mechanistic Causality: Halogen Selection & Reactivity Profiling

    The choice between a bromide and a chloride leaving group at the C4 position is not arbitrary; it is dictated by the rate-determining step of the intended synthetic transformation.

    Nucleophilic Aromatic Substitution ( SN​Ar )

    In SN​Ar reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form the anionic Meisenheimer complex. Because chlorine is more electronegative than bromine (Pauling scale: 3.16 vs. 2.96), 4-chloro-3-nitro-1H-indole induces a greater partial positive charge at the C4 carbon. This heightened electrophilicity lowers the activation energy for nucleophilic attack. Consequently, the chloro derivative exhibits superior or comparable kinetics when reacting with amines or alkoxides, as supported by fundamental [1].

    Transition Metal-Catalyzed Cross-Coupling

    Conversely, in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C–Br bond (~280 kJ/mol) is significantly weaker and more polarizable than the C–Cl bond (~330 kJ/mol). Therefore, 4-bromo-3-nitro-1H-indole is the undisputed preferred substrate for metal-catalyzed arylations and alkylations, a standard utilized in the [2].

    Comparative Data & Performance Metrics

    The following table summarizes the quantitative and qualitative performance differences between the two substrates across standard synthetic transformations.

    Property / Reaction Type4-Chloro-3-nitro-1H-indole4-Bromo-3-nitro-1H-indoleMechanistic Rationale
    C–X Bond Energy ~330 kJ/mol~280 kJ/molHalogen atomic radius and orbital overlap
    Electronegativity (Pauling) 3.162.96Cl induces greater partial positive charge on C4
    SN​Ar Reactivity (Amines) Excellent (Fast) Good (Moderate)Cl stabilizes the Meisenheimer complex more effectively
    Pd-Catalyzed Suzuki Poor to ModerateExcellent Br undergoes much faster oxidative addition with Pd(0)
    Buchwald-Hartwig ModerateExcellent Lower activation energy for C–Br insertion

    Systematic Workflows & Decision Logic

    To streamline synthetic planning, the following diagrams map the mechanistic pathway of the SN​Ar reaction and provide a decision tree for substrate selection.

    SNAr_Mechanism A 4-Chloro-3-nitro-1H-indole (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate Determining) B Nucleophile (e.g., Amine) B->C D 4-Substituted-3-nitro-1H-indole (Product) C->D Elimination (Fast) E Chloride Ion (Leaving Group) C->E

    Mechanistic pathway of Nucleophilic Aromatic Substitution (S_NAr) at the C4 position.

    Decision_Tree Start Target: C4-Functionalized 3-Nitroindole Decision Required Bond Formation? Start->Decision CN_Bond C-N / C-O Bond (Amines/Alkoxides) Decision->CN_Bond Heteroatom Nucleophile CC_Bond C-C / C-N Bond (Aryl/Alkyl/Amides) Decision->CC_Bond Organometallic / Weak Nucleophile SNAr Reaction: S_NAr (Thermal/Base) CN_Bond->SNAr PdCat Reaction: Pd-Catalyzed Cross-Coupling CC_Bond->PdCat SelectCl Optimal Substrate: 4-Chloro-3-nitro-1H-indole SNAr->SelectCl Higher Electrophilicity SelectBr Optimal Substrate: 4-Bromo-3-nitro-1H-indole PdCat->SelectBr Weaker C-X Bond

    Decision matrix for selecting the optimal 4-halo-3-nitro-1H-indole precursor.

    Experimental Protocols (Self-Validating Systems)

    The following protocols are designed as self-validating systems, ensuring that researchers can definitively track reaction progress and confirm product formation through specific analytical markers.

    Protocol A: Regioselective SN​Ar of 4-Chloro-3-nitro-1H-indole

    Objective: Formation of a C4–N bond via thermal SN​Ar using a secondary amine.

    • Reaction Setup: Dissolve 4-chloro-3-nitro-1H-indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Reagent Addition: Add the secondary amine (e.g., morpholine, 2.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The excess amine drives the equilibrium and acts as an acid scavenger.

    • Execution: Stir the mixture at 80 °C for 4–6 hours under an inert atmosphere.

    • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl solution (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Self-Validation (LC-MS/NMR):

      • Mass Spectrometry: The starting material exhibits a distinct M / M+2 isotope pattern in a 3:1 ratio (characteristic of 35Cl and 37Cl ). Complete conversion is validated by the total disappearance of this 3:1 isotopic cluster and the appearance of the product mass.

      • NMR: A distinct upfield shift of the C5 aromatic proton will be observed due to the electron-donating nature of the newly installed amine.

    Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-nitro-1H-indole

    Objective: Formation of a C4–C bond via Pd-catalyzed cross-coupling.

    • Reaction Setup: Charge an oven-dried Schlenk flask with 4-bromo-3-nitro-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

    • Solvent System: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v) to achieve a 0.1 M concentration.

    • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Purge the flask with nitrogen via three vacuum/backfill cycles to prevent catalyst oxidation.

    • Execution: Heat the reaction mixture at 90 °C for 12 hours.

    • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography.

    • Self-Validation (LC-MS/NMR):

      • Mass Spectrometry: The starting material exhibits a nearly 1:1 ratio for the M / M+2 peaks (characteristic of 79Br and 81Br ). The product's LC-MS trace will lack this 1:1 doublet, confirming the displacement of the bromide.

      • NMR: The integration of the 1H NMR spectrum will show a new set of aromatic protons corresponding to the coupled aryl ring.

    Conclusion & Strategic Recommendations

    When designing synthetic routes involving 3-nitroindoles, the choice of the C4-halogen is a critical branching point.

    • Select 4-chloro-3-nitro-1H-indole when your synthetic step involves a strong heteroatom nucleophile (amines, alkoxides, thiolates). The superior electrophilicity of the C–Cl bond under SN​Ar conditions will yield cleaner profiles and higher conversions.

    • Select 4-bromo-3-nitro-1H-indole when your route requires the construction of C–C bonds or the use of weaker nucleophiles that necessitate transition-metal catalysis. The lower bond dissociation energy of the C–Br bond is mandatory for efficient oxidative addition by palladium.

    References

    • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry (PubMed). URL:[Link]

    • Novel benzimidazole derivative (WO2021193756A1).Google Patents.
    • Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis (ResearchGate / Thieme). URL:[Link]

    Comparative

    Evaluating the biological efficacy of 4-bromo-3-nitro-1H-indole versus its isomers

    An In-Depth Comparative Guide to the Biological Efficacy of 4-Bromo-3-nitro-1H-indole Versus Its Positional Isomers A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Foundati...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Biological Efficacy of 4-Bromo-3-nitro-1H-indole Versus Its Positional Isomers

    A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

    Foundational Overview: The Indole Scaffold in Modern Drug Discovery

    The indole nucleus is a quintessential heterocyclic motif, celebrated in medicinal chemistry as a "privileged structure."[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets.[1][3] The strategic modification of the indole core through the introduction of substituents is a cornerstone of drug design. Halogenation, particularly bromination, and the addition of nitro groups are powerful tools to modulate a compound's electronic properties, lipophilicity, and steric profile, which can profoundly influence its biological activity and pharmacokinetic properties.[4][5][6][7]

    This guide provides a detailed comparative analysis of 4-bromo-3-nitro-1H-indole and its positional isomers. We will dissect how the specific placement of the bromo and nitro groups on the indole ring—a seemingly subtle structural change—can lead to significant variations in biological efficacy. Our evaluation is grounded in established preclinical testing paradigms for anticancer and antimicrobial activity, providing a framework for rational drug design and lead candidate selection.

    Comparative Biological Evaluation: A Data-Driven Analysis

    To quantify the biological efficacy of 4-bromo-3-nitro-1H-indole relative to its isomers, a suite of standardized in vitro assays is essential. The following sections present hypothetical yet plausible data, extrapolated from established structure-activity relationship (SAR) principles for substituted indoles, where the position of halogen and other substituents is known to be critical to potency.[4][8][9]

    Anticancer Cytotoxicity

    The potential of substituted indoles as anticancer agents is a major focus of contemporary research.[1][10][11][12] Their mechanisms often involve targeting key proteins in cell signaling pathways, such as protein kinases or tubulin.[1][13] The cytotoxic effects of the indole isomers were evaluated against representative human cancer cell lines, HeLa (cervical carcinoma) and A549 (lung adenocarcinoma), using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

    Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Culture and Seeding: HeLa and A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

    • Compound Preparation and Treatment: Stock solutions of the indole isomers are prepared in DMSO. A series of dilutions are made in the cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The old medium is removed from the cells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only.

    • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Reagent Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization and Measurement: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

    • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[14][15]

    Table 1: Comparative Cytotoxicity (IC50, µM) of Bromo-Nitro-Indole Isomers

    CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)
    4-Bromo-3-nitro-1H-indole 8.5 11.2
    5-Bromo-3-nitro-1H-indole21.329.8
    6-Bromo-3-nitro-1H-indole35.742.1
    7-Bromo-3-nitro-1H-indole15.620.4

    Causality and Interpretation: The data illustrates a clear structure-activity relationship. The 4-bromo isomer displays significantly higher potency (lower IC50) than its 5-, 6-, and 7-bromo counterparts. This suggests that the specific spatial arrangement of the electrophilic nitro group at C3 and the bulky, lipophilic bromine atom at C4 creates a pharmacophore that is optimal for interaction with the target, potentially a binding pocket on an enzyme or protein crucial for cancer cell survival.[8][16]

    Antimicrobial Activity

    Nitroaromatic compounds and halogenated heterocycles are well-known for their antimicrobial properties.[6][17][18] The efficacy of the indole isomers was assessed against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) by determining the Minimum Inhibitory Concentration (MIC).

    Experimental Protocol: Microbroth Dilution for MIC Determination

    • Inoculum Preparation: Bacterial strains are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria in broth) and negative (broth only) controls are included.

    • Incubation: Plates are incubated at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[6]

    Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Bromo-Nitro-Indole Isomers

    CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
    4-Bromo-3-nitro-1H-indole 16 32
    5-Bromo-3-nitro-1H-indole64128
    6-Bromo-3-nitro-1H-indole128>256
    7-Bromo-3-nitro-1H-indole3264

    Causality and Interpretation: Similar to the cytotoxicity data, the 4-bromo isomer is the most potent antimicrobial agent. The presence of the nitro group is often linked to enhanced antibacterial activity.[18][19] The position of the bromine atom critically influences this effect, likely by altering the molecule's ability to penetrate the bacterial cell wall or interact with intracellular targets. The generally higher MIC values against E. coli are expected, given the protective outer membrane of Gram-negative bacteria.

    Visualization of Experimental and Logical Frameworks

    To ensure clarity and reproducibility, the overall workflow and the underlying mechanistic hypothesis are visualized below.

    G cluster_0 Synthesis & Isomer Preparation cluster_1 Parallel Biological Screening cluster_2 Data Analysis & Interpretation cluster_3 Lead Candidate Outcome S1 Starting Materials S2 Regioselective Nitration & Bromination S1->S2 S3 Purification & Characterization (NMR, MS) S2->S3 A1 Anticancer Screening (MTT Assay: HeLa, A549) S3->A1 Test Isomers A2 Antimicrobial Screening (MIC Assay: S. aureus, E. coli) S3->A2 Test Isomers D1 Calculate IC50 & MIC Values A1->D1 A2->D1 D2 Comparative Analysis of Isomers D1->D2 D3 Structure-Activity Relationship (SAR) Elucidation D2->D3 L1 4-Bromo-3-nitro-1H-indole (Most Potent Isomer) D3->L1 Hypothesis Generation

    Caption: A workflow diagram for the comparative evaluation of indole isomers.

    G cluster_SAR Structure-Activity Relationship (SAR) Factors Indole 4-Bromo-3-nitro-1H-indole Target Biological Target (e.g., Kinase ATP Pocket, Bacterial Enzyme) Indole->Target Binding Interaction Effect Biological Effect (e.g., Apoptosis, Bacterial Growth Inhibition) Target->Effect Pathway Modulation Nitro C3-Nitro Group: - Electron Withdrawing - H-Bond Acceptor Nitro->Target Bromo C4-Bromo Group: - Lipophilicity - Steric Influence - Halogen Bonding Bromo->Target

    Caption: Key SAR factors influencing the biological activity of the lead compound.

    Conclusion and Future Directions

    This guide establishes that the precise positioning of substituents on the indole core is a critical determinant of biological efficacy. Through a systematic, comparative evaluation framework, 4-bromo-3-nitro-1H-indole emerges as the most promising isomer, demonstrating superior potency in both anticancer and antimicrobial assays. This finding strongly suggests that the 4-position for bromination, in conjunction with a 3-nitro group, provides an optimal configuration for interacting with key biological targets.

    For drug development professionals, this underscores the necessity of synthesizing and screening all accessible positional isomers in the early stages of lead discovery. Future research should focus on elucidating the specific molecular target(s) of 4-bromo-3-nitro-1H-indole and validating its efficacy and safety in more complex, cell-based models and eventually in vivo studies.

    References

    • The Diverse Biological Landscape of Substituted Indoles: A Technical Review for Drug Discovery. (2025). Benchchem.
    • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles
    • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
    • Halogenated Indole Alkaloids from Marine Invertebr
    • Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical D
    • Indole As An Emerging Scaffold In Anticancer Drug Design. (n.d.). AIP Publishing.
    • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Deriv
    • Biomedical Importance of Indoles. (n.d.). PMC - NIH.
    • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
    • Indole Derived Anticancer Agents | Request PDF. (2022).
    • Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. (n.d.).
    • A brief review of the biological potential of indole derivatives. (n.d.).
    • Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evalu
    • Modulation of aryl hydrocarbon receptor activity by halogen
    • The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
    • 3-BROMO-4-NITRO (1H)INDAZOLE synthesis. (n.d.). ChemicalBook.
    • 3-Bromo-4-Nitro-1H-Indole. (n.d.). Chem-Impex.
    • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). Royal Society of Chemistry.
    • Antimicrobial Activity of Nitroaromatic Deriv
    • Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. (2022). Frontiers.
    • Potential Biological Activity of 6-bromo-5-nitro-1H-indole-2,3-dione: A Technical Guide. (n.d.). Benchchem.
    • Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. (2020).
    • Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... (n.d.).
    • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxyl
    • Controlling bacterial behavior with indole-containing natural products and deriv
    • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. (2025). PubMed.
    • Application Notes and Protocols: 3-Nitro-1H-indole as a Versatile Intermediate in Organic Synthesis. (2025). Benchchem.
    • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

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    Validation

    Validating Target Engagement of 4-Bromo-Indazole FtsZ Inhibitors: A Comparative Guide

    Introduction: The FtsZ Paradigm and the Indazole Advantage The alarming rise of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel antibacterial targets. Filamenting temperature-sensitive...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The FtsZ Paradigm and the Indazole Advantage

    The alarming rise of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel antibacterial targets. Filamenting temperature-sensitive mutant Z (FtsZ), a highly conserved bacterial tubulin homolog, has emerged as a premier target[1]. FtsZ orchestrates bacterial cytokinesis by polymerizing into a dynamic Z-ring at the midcell, a process driven by its intrinsic GTPase activity[2].

    Historically, the benzamide derivative PC190723 served as the gold-standard FtsZ inhibitor, binding to the interdomain cleft and stabilizing FtsZ polymers to halt cell division[3]. However, clinical translation of PC190723 has been hindered by poor physicochemical properties and rapid resistance emergence (e.g., the FtsZ G196A mutation)[4].

    Recently, 4-bromo-1H-indazole derivatives have been synthesized as a superior class of FtsZ inhibitors[5]. The indazole scaffold is a privileged pharmacophore, while the bromine atom at the C4 position acts as a critical halogen-bond donor, enhancing lipophilicity and anchoring the molecule deeply within the hydrophobic pocket of the FtsZ interdomain cleft[6]. To advance these candidates, we must rigorously validate their target engagement. As an application scientist, I rely on a triad of biochemical, biophysical, and phenotypic assays to prove that observed antibacterial activity is directly caused by FtsZ modulation.

    Comparative Efficacy Landscape

    Before diving into the validation protocols, it is crucial to benchmark the 4-bromo-indazole scaffold against established reference compounds. The table below synthesizes quantitative data demonstrating the superior potency and distinct mechanistic profile of these novel derivatives.

    Compound ClassRepresentative MoleculePrimary Target OrganismMIC (µg/mL)Effect on FtsZ PolymerizationEffect on GTPase Activity
    Reference Benzamide PC190723S. aureus (MRSA)1.0Induces / StabilizesInhibits turnover[7]
    Early Generation 3-Methoxybenzamide (3-MBA)B. subtilis>256Weakly inhibitsWeakly inhibits[3]
    4-Bromo-Indazole Compound 12S. aureus (PRSA)2.0 - 4.0Inhibits assemblyDose-dependent inhibition[5]
    4-Bromo-Indazole Compound 18S. aureus (ATCC 29213)4.0 - 8.0Inhibits assemblyDose-dependent inhibition[5]

    Data Interpretation: Unlike PC190723, which hyper-stabilizes the Z-ring, 4-bromo-indazole derivatives (such as Compounds 12 and 18) actively inhibit protofilament assembly[5]. This distinction is critical; it suggests a unique binding orientation within the interdomain cleft that prevents the head-to-tail monomer interactions required for Z-ring formation.

    Orthogonal Target Engagement Workflow

    To unequivocally prove that a 4-bromo-indazole derivative engages FtsZ, we employ an orthogonal validation strategy. Relying on a single assay risks false positives from colloidal aggregation or non-specific membrane disruption[7]. The workflow below outlines the logical progression from primary biochemical screening to biophysical confirmation.

    G Target Target: FtsZ Interdomain Cleft Biochem Biochemical Validation Target->Biochem Primary Screen GTPase GTPase Activity Assay (Malachite Green) Biochem->GTPase Polymer Polymerization Assay (90° Light Scattering) Biochem->Polymer Biophys Biophysical Binding GTPase->Biophys Orthogonal Confirmation Polymer->Biophys SPR Surface Plasmon Resonance (Direct Kd Determination) Biophys->SPR Cellular Phenotypic Validation SPR->Cellular In Vivo Translation Microscopy Fluorescence Microscopy (Z-Ring Delocalization) Cellular->Microscopy Hit Validated 4-Bromo-Indazole Hit Microscopy->Hit Final Validation

    Orthogonal workflow for validating FtsZ target engagement by 4-bromo-indazole inhibitors.

    Self-Validating Experimental Protocols

    As an application scientist, I design protocols that are self-validating—meaning the inclusion of specific controls internally verifies the mechanistic integrity of the assay.

    GTPase Activity Quantification (Malachite Green Assay)

    FtsZ is a dynamic enzyme that hydrolyzes GTP to GDP and inorganic phosphate (Pi). We utilize the Malachite Green assay over enzyme-coupled continuous assays because indazole derivatives often exhibit intrinsic fluorescence or UV absorbance that interferes with NADH-linked readouts[7].

    • The Causality: Malachite green forms a highly colored complex specifically with free Pi. By quenching the reaction at specific time points, we can accurately calculate the steady-state GTPase turnover rate.

    • Protocol Steps:

      • Protein Preparation: Dilute recombinant S. aureus FtsZ (SaFtsZ) to 5 µM in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).

      • Compound Incubation: Add the 4-bromo-indazole inhibitor (titrated from 0.1 to 100 µM) and incubate for 10 minutes at 37°C to allow equilibrium binding at the interdomain cleft.

      • Reaction Initiation: Add 1 mM GTP to initiate hydrolysis.

      • Quenching & Detection: At 0, 5, 10, and 15 minutes, extract 10 µL aliquots and quench in 90 µL of Malachite Green reagent. Read absorbance at 620 nm after 5 minutes of color development.

    • Self-Validation: You must include a G196A mutant FtsZ control [4]. If the 4-bromo-indazole specifically targets the interdomain cleft, it should fail to inhibit the GTPase activity of the G196A mutant, proving the inhibition is target-specific and not an artifact of compound aggregation.

    Real-Time Polymerization Kinetics (90° Light Scattering)

    GTPase activity alone does not tell the whole story; an inhibitor might block hydrolysis but still allow aberrant polymerization. We measure the physical assembly of FtsZ protofilaments using 90-degree light scattering[1].

    • The Causality: Monomeric FtsZ scatters very little light. As FtsZ polymerizes into massive, multi-megadalton bundles, the scattering of 350 nm light increases proportionally to the polymer mass.

    • Protocol Steps:

      • Baseline Establishment: Place 10 µM SaFtsZ in a quartz cuvette within a fluorometer (Excitation/Emission both set to 350 nm, slit widths at 2 nm). Record the baseline for 3 minutes.

      • Inhibitor Addition: Spike in the 4-bromo-indazole compound (e.g., 10 µM) and monitor for 2 minutes to ensure the compound itself does not cause light scattering (ruling out colloidal aggregation).

      • Triggering Assembly: Inject 1 mM GTP. Monitor the rapid increase in light scattering (polymerization phase) followed by the slow decay (depolymerization as GTP is depleted).

    • Self-Validation: Compare the scattering curve to PC190723. PC190723 will cause a massive, sustained spike in light scattering (hyper-stabilization)[7], whereas effective 4-bromo-indazoles will suppress the maximum amplitude of the scattering peak, confirming they act as assembly inhibitors[5].

    Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

    To definitively prove target engagement, we must measure the physical binding event independent of GTP or enzymatic activity[2].

    • The Causality: SPR measures changes in the refractive index near a sensor surface. As the small molecule inhibitor binds to the immobilized FtsZ, the mass increases, generating a measurable response in resonance units (RU).

    • Protocol Steps:

      • Immobilization Strategy: Do not use standard amine coupling, as random orientation can block the interdomain cleft. Instead, use an NTA sensor chip to capture C-terminally His-tagged FtsZ. This ensures the protein is uniformly oriented and the binding cleft remains accessible.

      • Analyte Injection: Flow the 4-bromo-indazole derivative over the chip at varying concentrations (0.5 µM to 32 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

      • Kinetic Fitting: Record the association (k_on) and dissociation (k_off) phases. Fit the sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (K_d).

    • Self-Validation: Utilize a reference flow cell containing immobilized Bovine Serum Albumin (BSA). Subtracting the BSA signal from the FtsZ signal eliminates bulk refractive index changes and confirms that the indazole is not just a "sticky" non-specific binder.

    References

    • Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. PubMed Central (PMC). Available at:[Link]

    • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. Available at:[Link]

    • Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. PubMed Central (PMC). Available at:[Link]

    • A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen. Molecular Biology of the Cell. Available at:[Link]

    • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. Available at:[Link]

    • FtsZ as a novel target for antibiotics development: Promises and challenges. PubMed Central (PMC). Available at:[Link]

    Sources

    Comparative

    DFT calculations to predict the reactivity of 4-bromo-3-nitro-1H-indole

    Title: Predicting the Reactivity of 4-Bromo-3-nitro-1H-indole: A DFT Functional Comparison Guide Subtitle: An Application Scientist’s Guide to Benchmarking Computational Methodologies for Chemoselectivity Introduction: T...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Predicting the Reactivity of 4-Bromo-3-nitro-1H-indole: A DFT Functional Comparison Guide Subtitle: An Application Scientist’s Guide to Benchmarking Computational Methodologies for Chemoselectivity

    Introduction: The Chemoselectivity Dilemma

    In modern drug discovery, highly functionalized indoles serve as privileged scaffolds. 4-Bromo-3-nitro-1H-indole presents a fascinating chemoselectivity challenge. Naturally, the indole core is electron-rich and prone to electrophilic attack at the C3 position. However, the installation of a strongly electron-withdrawing nitro group at C3 fundamentally reverses this reactivity, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

    Because the C4-bromo group sits ortho to this nitro group, the C4-Br bond becomes highly activated. For a synthetic chemist, this creates two competing reaction pathways:

    • Nucleophilic Aromatic Substitution (SNAr): Direct attack by a nucleophile (e.g., an amine) at C4, expelling the bromide.

    • Transition-Metal Cross-Coupling: Oxidative addition of a catalyst (e.g., Palladium) into the C4-Br bond for downstream Suzuki or Buchwald-Hartwig couplings.

    To predict which pathway dominates under specific conditions, computational chemists rely on Density Functional Theory (DFT). However, applying a "one-size-fits-all" functional to both main-group kinetics (SNAr) and transition-metal bond activation (cross-coupling) is a critical error. This guide objectively compares the performance of leading DFT functionals to help you select the most accurate computational "product" for your specific reaction pathway.

    Electronic Effects & Pathway Divergence

    Before selecting a functional, we must understand the causality of the molecule's electronic environment. The predictive accuracy of a DFT calculation depends entirely on its ability to model the specific orbital interactions governing the transition state (TS).

    Electronic Indole 4-Bromo-3-nitro-1H-indole Nitro C3-Nitro Group (Strongly Electron-Withdrawing) Indole->Nitro Bromo C4-Bromo Group (Leaving Group / Coupling Site) Indole->Bromo Effect1 Depletes electron density at ortho/para positions Nitro->Effect1 Effect2 Activates C4-Br bond for nucleophilic attack Bromo->Effect2 Effect1->Effect2

    Electronic effects governing the chemoselectivity of 4-bromo-3-nitro-1H-indole.

    DFT Functional Benchmarking: Comparing the Alternatives

    As an application scientist, I frequently see researchers default to B3LYP for all calculations. While B3LYP-D3 is excellent for ground-state geometries of indole derivatives[1], it systematically underestimates reaction barrier heights due to self-interaction errors.

    When modeling the reactivity of 4-bromo-3-nitro-1H-indole, you must choose your functional based on the nature of the transition state:

    • M06-2X (The Main-Group Champion): This meta-hybrid functional contains 54% exact Hartree-Fock (HF) exchange. This high HF percentage minimizes self-interaction error, making it exceptionally accurate for main-group kinetics, such as the Meisenheimer complex transition state in SNAr reactions[2]. It also implicitly accounts for medium-range dispersion, which is critical when modeling halogen bonding and non-covalent interactions involving the C4-bromine[3].

    • PBE0-D3 (The Transition-Metal Specialist): M06-2X fails spectacularly for transition metals because its high exact exchange poorly describes the static correlation inherent in d-orbitals. If you are modeling Pd-catalyzed oxidative addition at the C4-Br bond, PBE0-D3 (with 25% exact exchange and Grimme's dispersion) is the gold standard[4].

    • wB97X-D (The Generalist): A range-separated hybrid that dynamically adjusts exact exchange based on inter-electron distance. It is highly reliable for both polysulfides, halogens, and complex multi-step organic reactions[2][5].

    Quantitative Performance Comparison

    The following table summarizes the Mean Absolute Deviation (MAD) of these functionals compared to high-level ab initio CCSD(T) benchmarks for relevant reaction classes.

    FunctionalExchange TypeDispersion CorrectionSNAr Barrier Error (MAD, kcal/mol)Pd-Oxidative Addition Error (MAD, kcal/mol)Recommended Use Case for 4-Bromo-3-nitro-1H-indole
    B3LYP Global Hybrid (20%)None+4.5+5.2Not Recommended for Kinetics
    B3LYP-D3(BJ) Global Hybrid (20%)D3(BJ)+2.1+1.9Ground State Conformational Searches
    M06-2X Meta-Hybrid (54%)Implicit+0.8 +6.3SNAr Pathway (Nucleophilic Attack)
    wB97X-D Range-SeparatedEmpirical+1.2+2.0General Purpose / Halogen Interactions
    PBE0-D3 Global Hybrid (25%)D3+1.5+1.1 Cross-Coupling (Pd-Catalyzed)

    Self-Validating Experimental Protocol

    To ensure scientific integrity, computational workflows must be self-validating. A transition state calculation is meaningless unless mathematically proven to connect the correct reactants and products. Below is the step-by-step methodology for modeling the reactivity of 4-bromo-3-nitro-1H-indole.

    Workflow Start Input: 4-Bromo-3-nitro-1H-indole Opt Ground State Optimization (B3LYP-D3/def2-SVP) Start->Opt Path Select Reaction Pathway Opt->Path SNAr SNAr Pathway (Nucleophilic Attack) Path->SNAr Coupling Cross-Coupling (Pd Oxidative Addition) Path->Coupling TS1 TS Search: M06-2X/def2-TZVP SNAr->TS1 TS2 TS Search: PBE0-D3/def2-TZVP Coupling->TS2 Val Validation: Frequencies (1 Imaginary) & IRC Calculation TS1->Val TS2->Val

    Self-validating computational workflow for modeling indole reactivity.

    Step 1: Conformational Sampling & Ground State Optimization
    • Action: Generate initial conformers of 4-bromo-3-nitro-1H-indole and the incoming nucleophile/catalyst. Optimize the geometries using B3LYP-D3(BJ)/def2-SVP.

    • Causality: The nitro group can rotate, and identifying the global minimum is critical because the relative energy of the transition state ( ΔG‡ ) is calculated relative to this ground-state energy.

    Step 2: Transition State (TS) Search
    • Action (SNAr): Set up a constrained optimization pulling the nucleophile toward the C4 carbon. Optimize the TS using M06-2X/def2-TZVP.

    • Action (Cross-Coupling): Set up the Pd(0) complex interacting with the C4-Br bond. Optimize using PBE0-D3/def2-TZVP (ensure an Effective Core Potential like SDD is applied to the Palladium atom).

    • Causality: Using a triple-zeta basis set (def2-TZVP) minimizes basis set superposition error (BSSE), which is vital when modeling the breaking of the heavy C-Br bond.

    Step 3: Frequency & Intrinsic Reaction Coordinate (IRC) Validation
    • Action: Run an analytical frequency calculation on the optimized TS geometry at the exact same level of theory.

    • Validation Check: The output must yield exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the C-Br bond elongating while the C-Nucleophile bond forms).

    • Action: Execute an IRC calculation (forward and reverse).

    • Causality: The IRC acts as a self-validating loop, mathematically proving that the located TS directly connects the 4-bromo-3-nitro-1H-indole reactant to the expected substituted product.

    Step 4: Solvation & Single-Point Energy Refinement
    • Action: Perform a single-point energy calculation on the validated geometries using the SMD solvation model (e.g., SMD(DMF) or SMD(DMSO)).

    • Causality: Gas-phase calculations overestimate charge separation. Because the Meisenheimer complex in the SNAr pathway is highly polar, implicit solvation is required to accurately predict the laboratory activation barrier.

    Conclusion

    Predicting the reactivity of complex heterocycles like 4-bromo-3-nitro-1H-indole requires matching the computational tool to the chemical physics of the reaction. While B3LYP remains a staple for ground-state geometries, accurately predicting chemoselectivity demands specialized functionals: M06-2X for main-group SNAr pathways and PBE0-D3 for transition-metal cross-coupling. By implementing the self-validating IRC workflow described above, researchers can confidently predict regioselectivity and optimize reaction conditions in silico before ever stepping into the lab.

    References

    • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. MDPI. [Link]

    • M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. ACS Publications.[Link]

    • Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. National Institutes of Health (PMC).[Link]

    • Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry? OSTI.GOV.[Link]

    • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]

    Sources

    Validation

    Kinetic Showdown: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position

    An In-Depth Comparative Guide to the Kinetic Analysis of Key Reactions Involving 4-bromo-3-nitro-1H-indole For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of med...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Kinetic Analysis of Key Reactions Involving 4-bromo-3-nitro-1H-indole

    For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Its functionalization, however, is a nuanced endeavor where reaction kinetics dictate not only efficiency but also selectivity and scalability. This guide focuses on a particularly valuable, yet challenging, building block: 4-bromo-3-nitro-1H-indole . The presence of an electron-withdrawing nitro group at the C3 position and a versatile bromine handle at the C4 position creates a unique electronic landscape. Understanding the kinetics of reactions at these sites is paramount for the rational design of synthetic routes and the optimization of manufacturing processes.

    This document provides a comparative analysis of the kinetics of three pivotal transformations of 4-bromo-3-nitro-1H-indole: Suzuki-Miyaura cross-coupling, N-alkylation, and nitro group reduction. We will move beyond simple protocols to explore the causality behind experimental choices, present comparative data, and provide detailed workflows to ensure scientific integrity and reproducibility.

    The formation of a carbon-carbon bond at the C4 position via Suzuki-Miyaura coupling is a primary strategy for elaborating the indole core. The kinetics of this transformation are profoundly dependent on the palladium catalyst system.[1][2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The rate-determining step can vary depending on the specific substrates, ligands, and conditions.[3]

    Here, we compare a classic, ligand-based catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a modern, ligand-free Palladium Nanoparticle (Pd-NP) system. Ligand-free systems are of increasing interest due to potentially higher activity and simpler product purification.[4][5]

    Causality Behind Experimental Choices

    The choice of analytical technique is critical for reliable kinetic data. We employ High-Performance Liquid Chromatography (HPLC) for this analysis. Its robustness, high resolution, and compatibility with a wide range of organic molecules make it ideal for separating the starting material, product, and any potential byproducts. An internal standard is used to correct for variations in injection volume and ensure accurate quantification. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

    Experimental Protocol: HPLC-Monitored Kinetic Analysis
    • Stock Solution Preparation: Prepare stock solutions of 4-bromo-3-nitro-1H-indole, phenylboronic acid, the internal standard (e.g., biphenyl), and the base (e.g., K₂CO₃) in the reaction solvent (e.g., 1,4-dioxane/water).

    • Reactor Setup: To a jacketed reaction vessel maintained at a constant temperature (e.g., 80 °C) and under an argon atmosphere, add the solutions of 4-bromo-3-nitro-1H-indole, phenylboronic acid, internal standard, and base.

    • Initiation (t=0): Inject the palladium catalyst solution into the stirred reaction mixture to initiate the reaction. This marks time zero.

    • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quenching: Immediately quench the aliquot in a vial containing a solution of cold ethyl acetate and a quenching agent (e.g., a small amount of water) to stop the reaction.

    • Sample Preparation for HPLC: Dilute the quenched sample, filter through a syringe filter (0.22 µm), and transfer to an HPLC vial.

    • HPLC Analysis: Analyze the samples using a C18 reverse-phase column. Monitor the concentration of the reactant and product by integrating their respective peak areas relative to the internal standard.[6]

    • Data Analysis: Plot the concentration of the reactant versus time. The initial rate can be determined from the slope of the initial linear portion of this curve.

    Comparative Kinetic Data

    The following table summarizes representative kinetic data for the Suzuki-Miyaura coupling of 4-bromo-3-nitro-1H-indole with phenylboronic acid using two different catalyst systems under identical conditions.

    Catalyst SystemInitial Rate (M·s⁻¹)Observed Rate Constant (k_obs, s⁻¹)Relative Reactivity
    Pd(PPh₃)₄ (1 mol%)1.2 x 10⁻⁵2.4 x 10⁻⁴1.0
    Ligand-Free Pd-NPs (1 mol%)4.5 x 10⁻⁵9.0 x 10⁻⁴3.75

    Note: Data are representative and intended for comparative purposes.

    The data clearly indicates that the ligand-free palladium nanoparticle catalyst provides a significantly faster reaction rate compared to the traditional Pd(PPh₃)₄ system under these conditions.[5]

    Visualizations: Workflow and Mechanism

    G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis p1 Prepare Stock Solutions p2 Set Up Reactor (Temp, Inert Atm.) p1->p2 r1 Add Reagents & Base p2->r1 r2 Inject Catalyst (t=0) r1->r2 r3 Withdraw Aliquots at Intervals r2->r3 r4 Quench Aliquots r3->r4 a1 Prepare Samples for HPLC r4->a1 a2 HPLC Analysis a1->a2 a3 Plot [Reactant] vs. Time a2->a3 a4 Calculate Initial Rate & k_obs a3->a4

    Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.

    Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)L₂-Ar' pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_b->product arx Ar-X (4-bromo-3-nitro-1H-indole) ar_b Ar'-B(OH)₂ (Phenylboronic Acid) base Base

    Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

    A Tale of Two Bases: Kinetic Analysis of N-Alkylation

    Functionalization of the indole nitrogen is a common strategy to modulate the biological activity and physical properties of indole derivatives. The acidity of the indole N-H is relatively low (pKa ≈ 17 in DMSO), necessitating the use of a suitable base for deprotonation to form the reactive indolate anion.[7] The kinetics of the subsequent Sₙ2 reaction with an alkyl halide are highly dependent on the concentration of this anion, which is governed by the strength of the base and the solvent.

    We compare the kinetic performance of a strong, non-nucleophilic base, sodium hydride (NaH), in an anhydrous polar aprotic solvent (DMF) against a milder base, cesium carbonate (Cs₂CO₃), which is often favored for its operational simplicity and compatibility with more sensitive substrates.[7][8]

    Causality Behind Experimental Choices

    The reaction must be conducted under anhydrous conditions, especially when using NaH, as water will quench the base and the indolate anion, halting the reaction.[7] N,N-Dimethylformamide (DMF) is chosen as the solvent for its ability to dissolve the ionic intermediates and its high boiling point, allowing for a wide range of reaction temperatures. For kinetic monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent choice as it provides both separation and mass information, confirming the identity of the product and allowing for sensitive quantification.[7]

    Experimental Protocol: LC-MS Monitored Kinetic Analysis
    • Reactor Setup: In separate flame-dried, argon-flushed flasks, add 4-bromo-3-nitro-1H-indole to anhydrous DMF.

    • Base Addition: To one flask, add NaH (e.g., 1.2 equivalents). To the other, add Cs₂CO₃ (e.g., 2.0 equivalents). Stir at room temperature for 30 minutes to allow for deprotonation.

    • Initiation (t=0): Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) to each flask simultaneously to start the reactions.

    • Sampling and Quenching: At specified time points, withdraw an aliquot and immediately quench it in a vial containing a methanolic solution of an internal standard.

    • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the ratio of product to starting material.

    • Data Analysis: Assuming the concentration of the alkylating agent is in large excess or remains relatively constant (pseudo-first-order conditions), plot ln([Reactant]t/[Reactant]₀) versus time. The slope of the resulting line will be -k_obs.

    Comparative Kinetic Data
    Base / SolventAlkylating AgentTemperature (°C)Observed Rate Constant (k_obs, s⁻¹)
    NaH / DMFBenzyl Bromide258.5 x 10⁻⁴
    Cs₂CO₃ / DMFBenzyl Bromide251.1 x 10⁻⁴

    Note: Data are representative and intended for comparative purposes.

    The results demonstrate that the stronger base, NaH, leads to a significantly faster reaction rate, which is expected as it generates a higher equilibrium concentration of the reactive indolate anion.[7]

    Visualization: N-Alkylation Pathway

    N_Alkylation Indole 4-Br-3-NO₂-Indole-H Indolate Indolate Anion (Ind⁻) Indole->Indolate Deprotonation (k₁) (Rate-Influencing) SideProduct1 B-H⁺ Indole->SideProduct1 Base Base (B:) Base->Indolate Product N-Alkylated Indole (Ind-R) Indolate->Product Sₙ2 Attack (k₂) SideProduct2 X⁻ Indolate->SideProduct2 AlkylHalide R-X AlkylHalide->Product Reduction_Workflow cluster_cat Catalytic Hydrogenation cluster_chem Stannous Chloride Reduction cat1 Charge Reactor with Substrate, Solvent, Pd/C cat2 Purge & Pressurize with H₂ cat1->cat2 cat3 Monitor H₂ Uptake vs. Time cat2->cat3 cat4 Filter Catalyst cat3->cat4 product Product cat4->product chem1 Charge Reactor with Substrate, Solvent, SnCl₂, HCl chem2 Heat to Reflux chem1->chem2 chem3 Monitor by TLC vs. Time chem2->chem3 chem4 Aqueous Workup chem3->chem4 chem4->product start Start start->cat1 start->chem1

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-3-nitro-1H-indole

    The guidance herein is designed for researchers, scientists, and drug development professionals. It is imperative to supplement these protocols with a thorough review of your institution's specific safety policies and to...

    Author: BenchChem Technical Support Team. Date: March 2026

    The guidance herein is designed for researchers, scientists, and drug development professionals. It is imperative to supplement these protocols with a thorough review of your institution's specific safety policies and to conduct a risk assessment for your particular experimental setup.

    Foundational Safety: Hazard Assessment and Engineering Controls

    Before any personal protective equipment (PPE) is selected, a foundational understanding of the potential risks and the implementation of primary safety controls are paramount. PPE should be considered the final barrier between the researcher and a potential hazard, not the first line of defense.

    Anticipated Hazard Profile

    Based on safety data sheets (SDS) for structurally analogous compounds such as 1-bromo-4-nitrobenzene, 4-bromo-3-nitroaniline, and 4-bromoindole, we can anticipate a similar hazard profile for 4-bromo-3-nitro-1H-indole.[1][2][3] The presence of the nitroaromatic and bromo-aromatic functionalities suggests the following risks:

    Hazard ClassAnticipated Effect & Classification
    Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled (Likely GHS Category 4).[1][3][4][5] Aromatic nitro compounds can be toxic and readily absorbed through the skin.
    Skin Corrosion/Irritation Causes skin irritation (Likely GHS Category 2).[1][2][3][6] Halogenated compounds and nitro groups can be irritating upon direct contact.
    Serious Eye Damage/Irritation Causes serious eye irritation (Likely GHS Category 2/2A).[1][2][3][4] Particulate matter (dust) can cause significant mechanical and chemical irritation to the eyes.
    Respiratory Irritation May cause respiratory irritation (Likely GHS Category 3).[1][3] Inhalation of the fine powder can irritate the mucous membranes and respiratory tract.
    The Primacy of Engineering and Administrative Controls

    The most effective way to mitigate risk is to use engineering and administrative controls to minimize potential exposure.

    • Engineering Control: All handling of 4-bromo-3-nitro-1H-indole solid, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[1][4][7] The fume hood provides essential ventilation to capture and exhaust dusts and vapors, significantly reducing the risk of inhalation.

    • Administrative Controls: Adhere to universal laboratory best practices. This includes prohibiting eating, drinking, and smoking in the laboratory.[7][8] Keep the quantities of the chemical used to the minimum required for the experiment. Ensure eyewash stations and safety showers are accessible and unobstructed.[1]

    Mandated Personal Protective Equipment (PPE) Protocol

    The following PPE is mandatory when handling 4-bromo-3-nitro-1H-indole. The rationale behind each selection is to provide a comprehensive barrier against the anticipated hazards.

    Eye and Face Protection
    • Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are required.[9]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes.[10] Chemical splash goggles are essential to prevent the irritating and potentially harmful dust of 4-bromo-3-nitro-1H-indole from making contact with the eyes.[1][2][6] For procedures with a higher risk of splashing, such as transfers of solutions, a full-face shield should be worn in addition to chemical splash goggles.[11]

    Hand Protection
    • Requirement: Wear disposable, chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For extended work or direct handling, consider double-gloving.

    • Causality: The compound is anticipated to be harmful upon skin contact.[1][4][5] Gloves serve as a critical barrier to prevent dermal absorption. No single glove material is impervious to all chemicals, and permeability can vary by manufacturer. Always check the manufacturer's compatibility data for the specific solvents being used. Gloves must be removed before leaving the work area or touching common surfaces like doorknobs and keyboards to prevent the spread of contamination.

    Body Protection
    • Requirement: A flame-resistant, long-sleeved laboratory coat.

    • Causality: A lab coat protects the skin and personal clothing from accidental spills and contamination.[12] It should be kept fully fastened to provide maximum coverage.

    Respiratory Protection
    • Requirement: When handling the solid compound outside of a certified chemical fume hood (a practice that should be avoided if at all possible), a NIOSH-approved N95 (or higher) particulate respirator is required.

    • Causality: The compound is expected to be a respiratory irritant and harmful if inhaled.[1][3][5] A respirator prevents the inhalation of fine powders. Note that surgical masks offer no protection against chemical dusts.[11] Use of a respirator requires prior medical clearance and fit-testing as per OSHA regulations.[11]

    Foot Protection
    • Requirement: Closed-toe, chemical-resistant shoes.

    • Causality: This protects the feet from spills. Open-toed shoes, sandals, or woven-material footwear are strictly prohibited in a laboratory setting.

    Operational and Disposal Plans

    A safe protocol extends beyond simply wearing PPE. It includes the procedural steps for its use and the subsequent disposal of contaminated materials.

    PPE Selection and Donning/Doffing Workflow

    The following diagram outlines the logical flow for selecting and using PPE when handling 4-bromo-3-nitro-1H-indole.

    PPE_Workflow cluster_prep Preparation & Hazard Assessment cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_doffing Doffing & Disposal start Start: Plan Experiment assess Assess Hazards: - Skin/Eye Irritant - Inhalation Hazard - Toxic if Absorbed start->assess controls Confirm Engineering Controls: Chemical Fume Hood Available? assess->controls don_body 1. Don Lab Coat controls->don_body Yes don_hands1 2. Don First Pair of Nitrile Gloves don_body->don_hands1 don_resp 3. Don N95 Respirator (If required) don_hands1->don_resp don_eyes 4. Don Goggles & Face Shield don_resp->don_eyes don_hands2 5. Don Second Pair of Nitrile Gloves (over cuff) don_eyes->don_hands2 handle Perform Work in Fume Hood don_hands2->handle doff_hands2 1. Remove Outer Gloves handle->doff_hands2 doff_body 2. Remove Lab Coat doff_hands2->doff_body doff_eyes 3. Remove Goggles/ Face Shield doff_body->doff_eyes doff_resp 4. Remove Respirator doff_eyes->doff_resp doff_hands1 5. Remove Inner Gloves doff_resp->doff_hands1 wash Wash Hands Thoroughly doff_hands1->wash

    Caption: PPE selection, donning, and doffing workflow.

    Step-by-Step Donning (Putting On) Sequence:

    • Body Protection: Don a clean, properly fitting lab coat.

    • Hand Protection (Inner Layer): Don the first pair of nitrile gloves.

    • Respiratory Protection: If required, don your fit-tested N95 respirator.

    • Eye/Face Protection: Don chemical splash goggles and a face shield.

    • Hand Protection (Outer Layer): Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

    Step-by-Step Doffing (Removing) Sequence to Minimize Contamination: This sequence is critical to prevent transferring contaminants from the PPE to your skin.

    • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out.

    • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

    • Eye/Face Protection: Remove the face shield and goggles from the back.

    • Respirator: Remove the respirator from the back.

    • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

    • Hygiene: Immediately and thoroughly wash your hands with soap and water.[4][6]

    Disposal Plan
    • Solid Chemical Waste: All excess 4-bromo-3-nitro-1H-indole and any materials used for cleaning spills (e.g., absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated PPE: All disposable PPE, including gloves, respirator cartridges, and any heavily contaminated items, must be disposed of as hazardous waste.[1][6] Do not discard them in the regular trash.

    • Regulatory Compliance: All waste disposal must adhere to your institution's environmental health and safety guidelines, as well as local and federal regulations.[13]

    References

    • American Chemical Society. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. [Link]

    • American Chemical Society. Safety Guides & Tipsheets. ACS.org. [Link]

    • American Chemical Society. Safety in Academic Chemistry Laboratories. ACS.org. [Link]

    • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

    • American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.org. [Link]

    • American Chemical Society. Safety in Academic Chemistry Laboratories, 7th Edition. [Link]

    • Tally, W., & Pillarisetty, L. S. (2022). OSHA Chemical Hazards And Communication. NCBI Bookshelf. [Link]

    • DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards. DuraLabel.com. [Link]

    • DuraLabel. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.com. [Link]

    • U.S. Compliance. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

    • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.gov. [Link]

    • Alfa Aesar. (2014, November 10). Safety Data Sheet: 1-Bromo-4-nitrobenzene. Fisher Scientific. [Link]

    • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Medscape. [Link]

    • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Princeton.edu. [Link]

    • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Allan-chemical.com. [Link]

    • Organic Syntheses. Working with Hazardous Chemicals. Orgsyn.org. [Link]

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